molecular formula C9H11NO2 B14796180 3-Cyclopropoxy-2-methoxypyridine

3-Cyclopropoxy-2-methoxypyridine

Cat. No.: B14796180
M. Wt: 165.19 g/mol
InChI Key: YMOFJALHNYJZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-2-methoxypyridine is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropoxy-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropoxy-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-cyclopropyloxy-2-methoxypyridine

InChI

InChI=1S/C9H11NO2/c1-11-9-8(3-2-6-10-9)12-7-4-5-7/h2-3,6-7H,4-5H2,1H3

InChI Key

YMOFJALHNYJZGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)OC2CC2

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of heteroaromatic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Cyclopropoxy-2-methoxypyridine (CAS: 1243390-68-2) [1] has emerged as a highly versatile building block in the development of targeted therapeutics, particularly within the kinase inhibitor and G-protein-coupled receptor (GPCR) ligand spaces. This technical guide provides an in-depth analysis of the structural rationale, physicochemical profiling, and field-proven synthetic methodologies for this core scaffold and its halogenated derivatives.

Structural Rationale in Medicinal Chemistry

As a Senior Application Scientist, I frequently evaluate the causality behind substituent selection. The substitution pattern of 3-cyclopropoxy-2-methoxypyridine is not arbitrary; it is an engineered system designed to solve specific biological binding challenges:

  • The Cyclopropoxy Motif: Unlike linear alkoxy groups (e.g., methoxy or ethoxy), the cyclopropoxy group introduces a rigid, sterically demanding hydrophobic bulk. This specific geometry forces the molecule into a favorable bioactive conformation while significantly increasing metabolic stability. The strained three-membered ring is highly resistant to cytochrome P450-mediated oxidative dealkylation, a common metabolic liability in standard ether-containing drugs.

  • The 2-Methoxy Motif: Positioned ortho to the pyridine nitrogen, the methoxy group serves a dual purpose. Electronically, it modulates the basicity (

    
    ) of the pyridine nitrogen, preventing off-target hERG binding (cardiotoxicity). Structurally, it acts as a critical hydrogen-bond acceptor, often engaging the hinge region of kinase active sites.
    

Pathway Ligand Pyridine Derivative (Ligand) Receptor Target Kinase (e.g., JAK/STAT) Ligand->Receptor Hinge Hinge Region Binding (2-Methoxy group) Receptor->Hinge H-Bonding Pocket Hydrophobic Pocket (Cyclopropoxy group) Receptor->Pocket Steric Fit Inhibition Pathway Inhibition Hinge->Inhibition Pocket->Inhibition

Mechanistic binding model of cyclopropoxy-pyridine derivatives in kinase inhibition.

Physicochemical Profiling and Derivative Landscape

To facilitate rational drug design, quantitative data regarding the core scaffold and its commercially available functionalized derivatives must be established. The baseline properties of the core scaffold make it an ideal fragment for lead generation.

Table 1: Physicochemical Properties of Core Scaffold (CAS: 1243390-68-2) [1]

Property Value Causality / Impact on Drug Design
Molecular Formula C9H11NO2 Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 165.19 g/mol High ligand efficiency (LE) in fragment-based drug discovery.
H-Bond Donors 0 Enhances passive membrane permeability.
H-Bond Acceptors 3 Provides multiple vectors for target protein interaction.

| Rotatable Bonds | 2 | Low entropic penalty upon binding to the target receptor. |

To build complex active pharmaceutical ingredients (APIs), researchers rely on halogenated and protected derivatives of this core.

Table 2: Key Derivatives and Commercial Building Blocks

Compound Name CAS Number Key Application / Synthetic Role
3-Cyclopropoxy-2-methoxypyridine 1243390-68-2[1] Core building block / Baseline scaffold
5-Bromo-3-cyclopropoxy-2-methoxypyridine 1243318-48-0[2] Precursor for Suzuki-Miyaura cross-coupling
6-Bromo-3-cyclopropoxy-2-methoxypyridine 1243344-95-7[3] Precursor for Buchwald-Hartwig amination
4-Bromo-3-cyclopropoxy-2-methoxypyridine 1243319-06-3[4] C4-functionalization via organometallic insertion
6-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine 1243361-37-6[5] Sterically protected intermediate for selective lithiation

| 3-Cyclopropoxy-2-methoxypyridine-4-sulfonamide| 1243481-69-7[6] | Direct precursor for sulfonamide-based inhibitor design |

Synthetic Methodologies: The Chan-Lam Approach

Synthesizing cyclopropyl ethers is notoriously challenging. Standard


 alkylation using cyclopropyl halides is thermodynamically forbidden; the extreme ring strain prevents the formation of the required trigonal bipyramidal transition state. Therefore, to synthesize 3-cyclopropoxy-2-methoxypyridine, we must abandon classical Williamson ether synthesis and utilize a copper-mediated Chan-Lam oxidative cross-coupling .
Step-by-Step Protocol: Chan-Lam Etherification

This protocol is designed as a self-validating system, ensuring high yield and purity through built-in quality control checkpoints.

Reagents Required:

  • 2-Methoxy-3-hydroxypyridine (1.0 equiv, limiting reagent)

  • Cyclopropylboronic acid (1.5 equiv)

  • Copper(II) acetate (

    
    ) (1.1 equiv)
    
  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M concentration)

  • Molecular sieves (4Å, activated)

Workflow:

  • System Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-3-hydroxypyridine, cyclopropylboronic acid, and activated 4Å molecular sieves.

    • Expert Insight: The molecular sieves are critical. They scavenge water generated during the boronic acid condensation, preventing the formation of unreactive boroxine trimers which would stall the catalytic cycle.

  • Catalyst and Base Addition: Suspend the mixture in anhydrous DCM. Add

    
     followed by pyridine.
    
    • Expert Insight: Pyridine acts not only as a base to neutralize the generated boronic acid byproducts but also as a crucial ligand to stabilize the active copper intermediate.

  • Oxidative Coupling: Equip the flask with an

    
     balloon. Stir the reaction vigorously at room temperature (
    
    
    
    ) for 24 hours.
    • Expert Insight: The

      
       atmosphere is non-negotiable. It serves as the terminal oxidant required to regenerate the active 
      
      
      
      species from the inactive
      
      
      resting states formed during the reductive elimination step.
  • Validation Checkpoint (In-Process Control): Withdraw a 50 µL aliquot, quench with 100 µL of 1M HCl, extract with EtOAc, and analyze via LC-MS. The reaction is deemed complete when the starting material peak is <2% relative to the product peak. If incomplete, replenish the

    
     balloon and add an additional 0.2 equiv of 
    
    
    
    .
  • Workup: Filter the crude mixture through a pad of Celite to remove copper salts. Wash the filtrate with saturated aqueous

    
     to strip residual pyridine, dry over 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 3-cyclopropoxy-2-methoxypyridine[1].

Synthesis A 2-Methoxy-3-hydroxypyridine (Starting Material) C Cu(OAc)2, Pyridine, DCM O2 Atmosphere, 24h A->C B Cyclopropylboronic Acid (Coupling Partner) B->C D 3-Cyclopropoxy-2-methoxypyridine CAS: 1243390-68-2 C->D Etherification E Regioselective Halogenation (NBS or Br2) D->E F Brominated Derivatives (e.g., CAS: 1243344-95-7) E->F Functionalization

Synthetic workflow for 3-Cyclopropoxy-2-methoxypyridine and its brominated derivatives.

Downstream Functionalization

Once the core scaffold is synthesized, regioselective halogenation is utilized to create vectors for cross-coupling.

  • Bromination at C5: Treatment of 3-cyclopropoxy-2-methoxypyridine with N-Bromosuccinimide (NBS) in acetonitrile predominantly yields 5-bromo-3-cyclopropoxy-2-methoxypyridine (CAS: 1243318-48-0) [2]. The strong electron-donating effect of the 2-methoxy and 3-cyclopropoxy groups directs electrophilic aromatic substitution to the para-position relative to the methoxy group (C5).

  • Bromination at C6: Accessing 6-bromo-3-cyclopropoxy-2-methoxypyridine (CAS: 1243344-95-7) [3] typically requires a directed ortho-metalation (DoM) strategy or starting from a pre-functionalized 6-bromo-3-hydroxypyridine precursor prior to the Chan-Lam coupling.

These brominated building blocks are subsequently subjected to Palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to append complex pharmacophores.

Analytical Validation Protocol

To ensure the scientific integrity of the synthesized or procured batches, rigorous analytical validation must be performed.

  • Nuclear Magnetic Resonance (NMR):

    
     NMR (
    
    
    
    ,
    
    
    ) must confirm the presence of the cyclopropyl protons. Expect a distinct multiplet around
    
    
    3.80 ppm for the methine proton (-CH-O-) and complex multiplets between
    
    
    0.60 - 0.90 ppm for the four diastereotopic methylene protons of the cyclopropane ring. The methoxy singlet should appear sharply at
    
    
    3.95 ppm.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid), the target compound must elute as a single sharp peak (>98% UV purity at 254 nm). The ESI+ mass spectrum must show the

    
     molecular ion at m/z 166.1.
    

Conclusion

3-Cyclopropoxy-2-methoxypyridine represents a masterclass in rational fragment design. By combining the metabolic resilience of a cyclopropyl ether with the electronic tuning of a methoxypyridine, it provides researchers with a robust foundation for developing next-generation therapeutics. Adherence to the strict synthetic and analytical protocols outlined above ensures the reliable incorporation of this scaffold into complex drug discovery pipelines.

References

  • Guidechem - 6-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine (CAS 1243361-37-6).
  • Chemsigma - 5-broMo-3-cyclopropoxy-2-Methoxypyridine (CAS 1243318-48-0).
  • BLD Pharm - 4-(tert-Butoxy)-3-cyclopropoxy-2-isopropoxypyridine / 3-Cyclopropoxy-2-methoxypyridine (CAS 1243390-68-2).
  • BLD Pharm - 6-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243344-95-7).
  • ChemSrc - 3-Cyclopropoxy-2-methoxypyridine-4-sulfonamide (CAS 1243481-69-7).
  • BLD Pharm - 4-Bromo-2-ethoxy-3-methoxypyridine / 4-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243319-06-3).

Sources

6-Bromo-3-cyclopropoxy-2-methoxypyridine CAS 1243344-95-7

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of 6-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243344-95-7) in Targeted Drug Discovery: A Comprehensive Technical Guide

Executive Summary

The evolution of targeted therapeutics, particularly in the realm of kinase inhibition, relies heavily on the strategic design of heterocyclic scaffolds. 6-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243344-95-7) has emerged as a highly privileged building block in modern medicinal chemistry[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the structural rationale behind its specific substitution pattern, and validated experimental workflows for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Before integrating a building block into a synthetic pipeline, a thorough understanding of its baseline properties is required. The table below summarizes the core quantitative data for this scaffold.

PropertyValue
Chemical Name 6-Bromo-3-cyclopropoxy-2-methoxypyridine
CAS Registry Number 1243344-95-7
Molecular Formula C9H10BrNO2
Molecular Weight 244.09 g/mol
Structural Features C2-Methoxy, C3-Cyclopropoxy, C6-Bromo
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, O, O)
Primary Utility Halogenated building block for cross-coupling[2]

Strategic Rationale in Medicinal Chemistry

The precise arrangement of functional groups on this pyridine core is not arbitrary; it represents a calculated approach to optimizing pharmacodynamics and pharmacokinetics in drug development.

  • The C2-Methoxy Substituent: Electronically, the methoxy group modulates the basicity of the pyridine nitrogen, effectively lowering its pKa. This reduction in basicity is a proven strategy to mitigate off-target hERG channel liability, a primary cause of cardiotoxicity. Sterically, the methoxy group restricts the conformation of adjacent bonds, locking the final API into a bioactive conformation.

  • The C3-Cyclopropoxy Substituent: The cyclopropyl ether is a masterclass in bioisosteric design. The oxygen atom functions as a critical hydrogen bond acceptor, while the cyclopropyl ring provides a rigid, metabolically stable hydrophobic motif. Unlike linear alkyl ethers (e.g., propoxy), the cyclopropyl group resists cytochrome P450-mediated oxidative dealkylation. Furthermore, its unique bond angles allow it to perfectly occupy small, constrained hydrophobic pockets within kinase active sites, such as the gatekeeper regions found in Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinases (CDKs)[3],[4].

  • The C6-Bromo Handle: The bromine atom transforms this molecule from a static scaffold into a dynamic synthetic intermediate. Positioned at C6, it is highly activated for palladium-catalyzed cross-coupling reactions, allowing for rapid diversification of the molecular architecture[2].

Application in Kinase Inhibitor Design

The utility of cyclopropoxypyridine derivatives is heavily documented in patent literature surrounding advanced oncology and autoimmune therapeutics. For instance, these scaffolds are integral to the synthesis of next-generation CDK inhibitors aimed at disrupting oncogenic cell cycle regulation[3]. Similarly, in the treatment of B-cell malignancies and autoimmune disorders, modified pyridine cores are utilized to achieve high selectivity against BTK, minimizing off-target activity against Src-family kinases which can lead to severe adverse effects[4]. The bromo group provides the essential attachment point for linking the core to hinge-binding motifs or solvent-exposed reporter groups[2].

Mechanistic Pathway: C6-Functionalization

To leverage the C6-bromo handle, the Suzuki-Miyaura cross-coupling reaction is the industry standard. The catalytic cycle relies on the precise transition of Palladium between oxidation states.

SuzukiCycle A 6-Bromo-3-cyclopropoxy- 2-methoxypyridine B Oxidative Addition [Pd(II) Complex] A->B Pd(0) Catalyst C Transmetalation [Boronate Activation] B->C Ar-B(OH)2 + Base D Reductive Elimination [Product Release] C->D Intermediate D->A Catalyst Regeneration

Caption: Catalytic cycle of C6-functionalization via Suzuki-Miyaura cross-coupling.

Experimental Workflows: Self-Validating Protocol

The following protocol outlines a self-validating system for coupling 6-Bromo-3-cyclopropoxy-2-methoxypyridine with an aryl boronic acid. We utilize


 as the catalyst because its bidentate ligand (dppf) enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing premature catalyst degradation[3].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-Bromo-3-cyclopropoxy-2-methoxypyridine (1.0 equiv) and the desired aryl boronic acid (1.2 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst and Base Addition: Add

    
     (0.05 equiv) and potassium carbonate (
    
    
    
    , 2.0 equiv). Causality:
    
    
    is chosen as the base to activate the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step without being overly harsh on sensitive functional groups.
  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/

    
     (4:1 v/v). Causality: The biphasic system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water). Degassing is critical to prevent oxidative quenching of the Pd(0) active species.
    
  • Reaction Execution: Heat the mixture to 90°C. Monitor progression via LC-MS. Validation Check: The reaction is deemed complete when the isotopic doublet of the starting material (m/z ~244/246) is fully consumed, confirming 100% oxidative addition.

  • Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    

Workflow Step1 1. Reagent Preparation Dry Dioxane/H2O, Argon Atm Step2 2. Catalyst Activation Pd(dppf)Cl2 + K2CO3 Base Step1->Step2 Step3 3. Cross-Coupling 90°C, LC-MS Monitoring Step2->Step3 Step4 4. Biphasic Workup EtOAc Extraction, Brine Wash Step3->Step4 Step5 5. Final Purification Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the palladium-catalyzed cross-coupling protocol.

References

  • Google Patents. "US20240408169A1 - Cyclin inhibitors." United States Patent Application.
  • European Patent Office. "EP 2948458 B1 - BTK INHIBITORS." European Patent Specification.

Sources

An In-depth Technical Guide to the 3-Cyclopropoxy-5-iodo-2-methoxypyridine Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chemical space and developing next-generation therapeutics. The 2,3,5-trisubstituted pyridine core is a privileged scaffold, frequently encountered in a diverse array of biologically active compounds. Within this class, 3-Cyclopropoxy-5-iodo-2-methoxypyridine emerges as a particularly compelling, albeit underexplored, building block. Its unique constellation of functional groups—a metabolically robust cyclopropoxy moiety, an electron-donating methoxy group, and a synthetically versatile iodine atom—offers a powerful toolkit for medicinal chemists.

The incorporation of a cyclopropyl group is a well-established strategy for enhancing the pharmacological profile of drug candidates. This small, strained ring system can improve metabolic stability, modulate lipophilicity, and enforce specific conformations, thereby increasing potency and reducing off-target effects. When combined with the electronic properties of the methoxy group and the reactivity of the iodo substituent, 3-Cyclopropoxy-5-iodo-2-methoxypyridine presents a unique platform for the rapid generation of diverse compound libraries with significant potential for therapeutic innovation. This guide provides a comprehensive overview of this building block, including a proposed synthetic route, predicted spectral data, and detailed protocols for its application in key cross-coupling reactions, empowering researchers to harness its full potential in their drug discovery endeavors.

Physicochemical Properties and Predicted Spectral Data

PropertyValue
Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
Appearance Predicted to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate

Predicted Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methoxy group, and the cyclopropoxy group. The two pyridine protons at the 4- and 6-positions will likely appear as doublets in the aromatic region. The methoxy protons will be a singlet around 3.9-4.1 ppm. The cyclopropoxy group will exhibit a characteristic multiplet for the methine proton and two multiplets for the diastereotopic methylene protons.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbon bearing the iodine atom is expected to be significantly downfield. The carbons of the pyridine ring, methoxy group, and cyclopropoxy group will have characteristic chemical shifts.

  • Mass Spectrometry (EI): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 291. The fragmentation pattern will likely involve the loss of the cyclopropoxy and methoxy groups.

Proposed Synthesis of 3-Cyclopropoxy-5-iodo-2-methoxypyridine

A plausible and efficient synthetic route to 3-Cyclopropoxy-5-iodo-2-methoxypyridine can be envisioned starting from commercially available 3-hydroxy-2-methoxypyridine. The proposed three-step synthesis involves O-cyclopropylation, followed by electrophilic iodination.

G cluster_0 Proposed Synthetic Pathway A 3-Hydroxy-2-methoxypyridine B 3-Cyclopropoxy-2-methoxypyridine A->B O-Cyclopropylation (Cyclopropyl bromide, Base) C 3-Cyclopropoxy-5-iodo-2-methoxypyridine B->C Electrophilic Iodination (NIS or I2/AgOAc)

Caption: Proposed synthetic workflow for 3-Cyclopropoxy-5-iodo-2-methoxypyridine.

Experimental Protocol: Proposed Synthesis

Step 1: O-Cyclopropylation of 3-Hydroxy-2-methoxypyridine

  • To a solution of 3-hydroxy-2-methoxypyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Add cyclopropyl bromide (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-cyclopropoxy-2-methoxypyridine.

Step 2: Electrophilic Iodination of 3-Cyclopropoxy-2-methoxypyridine

  • Dissolve 3-cyclopropoxy-2-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add an electrophilic iodinating reagent such as N-iodosuccinimide (NIS, 1.1 eq) or a combination of molecular iodine (I₂, 1.1 eq) and a silver salt like silver acetate (AgOAc, 1.1 eq).[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final product, 3-Cyclopropoxy-5-iodo-2-methoxypyridine.

Core Applications in Medicinal Chemistry

The true value of 3-Cyclopropoxy-5-iodo-2-methoxypyridine lies in its capacity as a versatile scaffold for the introduction of molecular diversity. The iodine atom at the 5-position serves as a prime handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile installation of a wide range of substituents.

Key Synthetic Transformations and Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organohalide and an organoboron species.[2] This reaction is particularly valuable for accessing biaryl and substituted aromatic structures, which are prevalent in many drug molecules.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition Complex A->B Ar-I C Transmetalation Complex B->C Ar'-B(OR)2 Base D Product Complex C->D D->A Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • In a reaction vessel, combine 3-Cyclopropoxy-5-iodo-2-methoxypyridine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or palladium(II) acetate (Pd(OAc)₂, 0.02 eq) with a suitable phosphine ligand like SPhos or XPhos.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[3][4] This reaction allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions.

G cluster_0 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)Ln B Oxidative Addition Complex A->B Ar-I C Amine Coordination B->C R2NH, Base D Reductive Elimination Complex C->D D->A Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried reaction vial, add 3-Cyclopropoxy-5-iodo-2-methoxypyridine (1.0 eq), the desired primary or secondary amine (1.2 eq), and a suitable base such as sodium tert-butoxide (NaOtBu, 1.5 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) with a suitable bulky, electron-rich phosphine ligand such as XPhos or BrettPhos (0.04 eq).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Seal the reaction vial and heat it to 80-120 °C, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute it with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the aminated product.

Potential in Drug Discovery and Lead Optimization

The structural features of 3-Cyclopropoxy-5-iodo-2-methoxypyridine make it a highly attractive starting point for lead optimization campaigns. The cyclopropoxy group can enhance metabolic stability and fine-tune lipophilicity, while the methoxy group can participate in hydrogen bonding interactions with biological targets. The ability to introduce a wide variety of substituents at the 5-position via cross-coupling reactions allows for a systematic exploration of the structure-activity relationship (SAR).

Based on the known biological activities of related 2-alkoxy- and 3-alkoxypyridine derivatives, compounds derived from this building block may exhibit potential in several therapeutic areas, including oncology, neuroscience, and infectious diseases. For instance, substituted pyridines are known to act as kinase inhibitors, and the scaffold provided by this building block could be elaborated to target specific kinases involved in cancer progression. Furthermore, the 2-alkoxy-3-cyanopyridine scaffold has been investigated for its potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[5][6]

G cluster_0 Lead Optimization Strategy A 3-Cyclopropoxy-5-iodo- 2-methoxypyridine C Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) A->C B Diverse Substituents (R) B->C D Library of Analogs C->D E SAR Exploration D->E

Caption: Logical workflow for lead optimization using the title building block.

Safety and Handling

As with all halogenated aromatic compounds, 3-Cyclopropoxy-5-iodo-2-methoxypyridine should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

3-Cyclopropoxy-5-iodo-2-methoxypyridine represents a promising and versatile building block for the synthesis of novel, biologically active molecules. Its unique combination of a cyclopropoxy group for improved DMPK properties, a methoxy group for potential hydrogen bonding, and a reactive iodine atom for facile diversification makes it a valuable tool for medicinal chemists. While direct literature on this specific compound is limited, this guide provides a solid foundation for its synthesis and application, empowering researchers to explore new frontiers in drug discovery.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • TIB (Leibniz Information Centre for Science and Technology). The 3-Oxidopyridinium [5+2] Cycloaddition in the Total Synthesis of Alkaloids and Development of a Diazo Insertion. [Link]

  • Development of Muiti-step Reactions Involving Convenient Iodination in One-pot Synthesis toward Efficient Drug Synthesis in Process Chemistry. [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • RSC Publishing. Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. [Link]

  • ResearchGate. Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. [Link]

  • PMC. Selective C–H Iodination of (Hetero)arenes. [Link]

  • ResearchGate. Pharmacological screening of substances with cardioprotective effect in the group of 3-oxypyridine derivatives. [Link]

  • MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • DR-NTU (Nanyang Technological University). Journal Name COMMUNICATION. [Link]

  • SciELO. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • ResearchGate. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (+/-)-Lycoposerramine R. [Link]

  • PubMed. Novel 2-Alkoxy-3-cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. [Link]

  • MDPI. Synthesis and Reactions of 3-Halogenated 2-CF 3 -Indoles. [Link]

  • Beilstein Journals. Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H. [Link]

  • PMC. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. [Link]

  • Organic Chemistry Portal. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. [Link]

  • ResearchGate. Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review. [Link]

  • Semantic Scholar. Pharmacological screening of substances with cardioprotective effect in the group of 3-oxypyridine derivatives. [Link]

  • PubMed. The enantiospecific, stereospecific total synthesis of the ring-A oxygenated sarpagine indole alkaloids (+)-majvinine, (+)-10-methoxyaffinisine, and (+)-N(a) - [Link]

Sources

Engineering the Interface: The Medicinal Chemistry of Cyclopropyl Ether Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of small-molecule drug discovery frequently hinges on the precise optimization of physicochemical properties without compromising target affinity. The incorporation of the cyclopropyl ether moiety onto a pyridine scaffold represents a sophisticated bioisosteric strategy. This combination leverages the basicity, solubility, and hydrogen-bonding capabilities of the pyridine ring alongside the unique steric and electronic profile of the cyclopropyl group. This whitepaper explores the causality behind the physicochemical advantages of this motif, details self-validating synthetic protocols, and reviews its recent applications in clinical drug development.

The Physicochemical Rationale: Causality of the Motif

When optimizing a lead compound, medicinal chemists frequently encounter a "lipophilicity trap" where increasing target affinity via hydrophobic interactions leads to poor aqueous solubility and rapid metabolic clearance. Replacing standard linear or branched alkoxy groups (e.g., methoxy, isopropoxy) with a cyclopropyl ether offers a strategic escape route.

The causality behind this advantage lies in the fundamental quantum mechanics of the cyclopropane ring. The C–C bonds in cyclopropane possess significant "bent bond" (


 hybridized) character, imparting them with enhanced 

-character and shortening the C–C bond length (1.51 Å) compared to standard alkanes[1]. Consequently, the C–H bonds exhibit increased

-character, raising their Bond Dissociation Energy (BDE) to approximately 106 kcal/mol[1].

When attached to a pyridine ring via an ether linkage, this structural rigidity and high BDE translate directly into profound metabolic stability. Cytochrome P450 (CYP450) enzymes, which typically initiate clearance via


-hydroxylation and subsequent O-dealkylation of ethers, struggle to abstract the tightly bound 

-proton of a cyclopropyl ether. Furthermore, the cyclopropyl group contributes less to the overall lipophilicity (clogP) than an isopropyl group, maintaining a leaner physicochemical profile.
Quantitative ADME Profiling

To illustrate the impact of this bioisosteric replacement, Table 1 summarizes the typical physicochemical shifts observed when modifying an alkoxy-pyridine motif.

Table 1: Comparative Physicochemical and ADME Profiling of Alkoxy Pyridines

SubstituentRelative Lipophilicity (

clogP)
C-H Bond Dissociation EnergyTypical MLM Stability (% rem @ 30 min)Primary Metabolic Liability
Methoxy (

)
Baseline~93 kcal/mol< 20%Rapid O-demethylation
Isopropoxy (

)
+0.8~91 kcal/mol40 - 50%

-hydroxylation
Cyclopropoxy (

)
+0.4~106 kcal/mol> 80%Highly resistant to CYP450

Note: Data represents generalized trends observed in preclinical microsomal stability assays (MLM = Mouse Liver Microsomes).

MetabolicStability A Alkoxy Pyridine Motif B Linear/Branched Ether (e.g., Methoxy, Isopropoxy) A->B Standard Design C Cyclopropyl Ether A->C Bioisosteric Replacement D CYP450 alpha-Oxidation B->D F Steric Hindrance & High C-H BDE (~106 kcal/mol) C->F E O-Dealkylation & Clearance D->E G Metabolic Stability Prolonged Half-life F->G

CYP450 metabolic stabilization pathway via cyclopropyl ether substitution.

Synthetic Methodologies and Workflow

The synthesis of cyclopropyl ether pyridines presents unique challenges. Cyclopropanol is highly volatile, relatively expensive, and prone to ring-opening under strongly acidic conditions or in the presence of certain transition metals. Therefore, Nucleophilic Aromatic Substitution (SNAr) remains the most robust and scalable approach, provided the pyridine ring is appropriately activated (e.g., ortho- or para-halopyridines)[2]. For unactivated positions (e.g., 3-halopyridines), carefully optimized Buchwald-Hartwig or Ullmann-type cross-couplings are required.

SyntheticWorkflow Start Halopyridine + Cyclopropanol Check Is Halogen activated (ortho/para to N)? Start->Check SNAr SNAr Conditions (Base: t-BuOK/NaH) Check->SNAr Yes (e.g., 2-Fluoro) Metal Transition Metal Catalysis (Pd/Cu Cross-Coupling) Check->Metal No (e.g., 3-Bromo) Opt1 Control Temp (0°C to rt) Prevent ring opening SNAr->Opt1 Opt2 Screen Ligands (e.g., RockPhos, BINAP) Metal->Opt2 Product Cyclopropyl Ether Pyridine Opt1->Product Opt2->Product

Decision tree for the synthesis of cyclopropyl ether pyridines.

Self-Validating Experimental Protocol: SNAr Synthesis

To ensure reproducibility, the following protocol details the coupling of cyclopropanol with a 2-fluoropyridine derivative. This method relies on strict temperature control and strong, non-nucleophilic bases to prevent side reactions.

Materials & Reagents
  • 2-Fluoropyridine derivative (1.0 equiv)

  • Cyclopropanol (1.5 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (

    
    -BuOK) (1.5 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation of the Alkoxide: Suspend NaH in anhydrous DMF under an inert argon atmosphere and cool the flask to 0 °C. Causality: Cooling is critical because cyclopropanol is volatile, and the resulting alkoxide can undergo base-catalyzed ring opening if heated excessively before the electrophile is introduced.

  • Addition of Cyclopropanol: Add cyclopropanol dropwise to the suspension. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete formation of the sodium cyclopropoxide.

  • Electrophile Introduction: Add the 2-fluoropyridine derivative dropwise. Causality: 2-fluoropyridine is chosen over 2-chloropyridine because the highly electronegative fluorine atom lowers the LUMO of the pyridine ring, making the ipso-carbon highly susceptible to nucleophilic attack. Fluoride is also an excellent leaving group in SNAr reactions.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS.

  • Quenching and Workup: Quench the reaction carefully with saturated aqueous

    
     at 0 °C to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient).

System Validation (Quality Control)

A successful reaction is self-validating through specific analytical markers:

  • LC-MS: The product mass should reflect the exact mass of the halopyridine minus the halogen plus 57 Da (the cyclopropoxy group).

  • 
    H NMR:  The definitive proof of intact coupling is the appearance of characteristic cyclopropyl multiplets at very high field (typically 
    
    
    
    0.5–0.9 ppm for the
    
    
    groups and
    
    
    3.8–4.2 ppm for the
    
    
    -CH). The disappearance of the broad –OH peak and the upfield shift of the pyridine ring protons (due to the electron-donating ether oxygen) confirm successful substitution.

Case Studies in Modern Drug Discovery

The cyclopropyl ether pyridine motif has been instrumental in the optimization of several high-profile clinical candidates across diverse therapeutic areas.

MRTX1719 (PRMT5/MTA Complex Inhibitor)

In the development of MRTX1719, an inhibitor designed to selectively target MTAP-deleted cancers, a scalable route to a cyclopropyl ether intermediate was paramount[2]. The medicinal chemistry team utilized an SNAr approach to introduce the cyclopropyl ether functionality. To support Phase 1 clinical trials, they optimized the supply of cyclopropanol by sourcing it from inexpensive cyclopropyl methyl ketone via a Baeyer-Villiger oxidation, circumventing tedious and expensive borylation/oxidation sequences[2].

APS03118 (Next-Generation RET Inhibitor)

During the optimization of tricyclic pyrazolo-pyridine scaffolds for RET kinase inhibition, researchers encountered metabolic liabilities with a methyl ether moiety[3]. Replacing the methyl ether with a sterically hindered cyclopropyl ether was investigated to block clearance. While this modification successfully improved microsomal stability, it also highlighted the delicate balance required in drug design; the added steric bulk reduced cellular permeability in specific TT cell assays, prompting the team to further refine the motif to a difluoromethyl ether to balance stability and permeability[3].

CETP Inhibitors (Cardiovascular Disease)

In the optimization of Triphenylethanamine (TPE) analogs for Cholesterol Ester Transfer Protein (CETP) inhibition, extensive Structure-Activity Relationship (SAR) studies were conducted on the A-ring[4]. Exploring various alkoxy groups led to the synthesis of cyclopropyl ether derivatives (e.g., compound 13). This specific modification contributed to a compound that demonstrated excellent CETP inhibitory activity while maintaining a highly favorable pharmacokinetic and safety profile[4].

Conclusion

The cyclopropyl ether pyridine motif is a masterclass in rational drug design. By understanding the unique electronic nature of the cyclopropane ring—specifically its high C-H bond dissociation energy and compact steric footprint—medicinal chemists can precisely tune the ADME properties of lead compounds. When coupled with the basicity and solubility of a pyridine core, this structural fragment provides a reliable pathway to overcome metabolic liabilities and optimize clinical candidates.

References

  • Discovery of a Lead Triphenylethanamine Cholesterol Ester Transfer Protein (CETP) Inhibitor Source: National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold Source: American Chemical Society (ACS) URL:[Link]

  • Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Lipophilicity of 3-cyclopropoxy-2-methoxypyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Lipophilicity of 3-Cyclopropoxy-2-Methoxypyridine Analogs: Structural Determinants, Experimental Validation, and ADMET Implications

Executive Summary

In contemporary medicinal chemistry, the pursuit of optimal physicochemical properties is as critical as target affinity. The 3-cyclopropoxy-2-methoxypyridine motif has emerged as a highly versatile, sterically distinct, and electron-rich aromatic scaffold. Frequently utilized in the development of kinase inhibitors and nuclear receptor modulators, this building block offers a unique balance of conformational restriction and metabolic stability.

As a Senior Application Scientist, I frequently observe lead optimization programs fail due to a fundamental misunderstanding of how specific ether linkages dictate lipophilicity (LogP/LogD). This whitepaper deconstructs the lipophilic contributions of the 3-cyclopropoxy-2-methoxypyridine scaffold, provides a self-validating experimental protocol for its measurement, and maps its structure-property relationships (SPR) to downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) outcomes.

Deconstructing the Scaffold: Structural Determinants of Lipophilicity

Lipophilicity is not merely a bulk property; it is the sum of localized electronic and steric micro-environments. To understand the 3-cyclopropoxy-2-methoxypyridine core, we must isolate its constituent vectors:

  • The Pyridine Core: Unsubstituted pyridine is inherently polar with a baseline LogP of approximately 0.65. Its nitrogen acts as a strong hydrogen-bond acceptor, which typically limits membrane permeability if not sterically shielded.

  • The 2-Methoxy Substituent: The introduction of a methoxy group at the C-2 position significantly alters the electronic landscape. It acts as an ortho/para-director and sterically shields the pyridine nitrogen. This shielding drastically reduces the basicity of the nitrogen (lowering the pKa to ~3.28), ensuring the molecule remains largely un-ionized at physiological pH (7.4). Consequently, the LogP of 2-methoxypyridine rises to approximately 1.32[1].

  • The 3-Cyclopropoxy Moiety: The cyclopropoxy group is the critical differentiator. While linear alkoxy groups (like n-propoxy) are highly flexible and incur a high entropic penalty upon binding, the cyclopropyl ring is conformationally restricted. Furthermore, the

    
    -like character of the cyclopropyl carbon-carbon bonds imparts unique 
    
    
    
    -stacking capabilities[2]. From a lipophilicity standpoint, a cyclopropoxy group increases LogP significantly, though slightly less than an n-propoxy group due to its smaller McGowan characteristic volume. Crucially, this restricted ether linkage is highly resistant to CYP450-mediated O-dealkylation, providing a protective metabolic shield without pushing the molecule into the "greasy" territory that causes high in vitro clearance (IVC)[3].

Caption: Logical flow mapping scaffold structural features to ADMET outcomes.

Experimental Determination: A Self-Validating Protocol for

While computational models (cLogP) are useful, the unique electronic interplay between the 2-methoxy and 3-cyclopropoxy groups necessitates empirical validation. Because the pyridine nitrogen is ionizable, we measure the distribution coefficient (


) at pH 7.4 rather than the partition coefficient (

).

Below is a rigorous, self-validating Shake-Flask LC-MS/MS protocol. Causality note: The integration of a mass balance calculation ensures this protocol is self-validating; if the compound precipitates or aggregates at the aqueous/organic interface, the mass balance fails, preventing the reporting of artifactual data.

Step-by-Step Methodology
  • Phase Pre-Saturation: Vigorously mix 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Causality: Pre-saturation prevents volume shifts during the assay, ensuring the phase ratio remains exactly 1:1.

  • Compound Spiking: Spike the 3-cyclopropoxy-2-methoxypyridine analog (from a 10 mM DMSO stock) into the pre-saturated PBS to achieve a final concentration of 10 µM. Keep DMSO concentration <1% to prevent co-solvent effects on partitioning.

  • Incubation: Add an equal volume of pre-saturated 1-octanol. Shake at 300 rpm for 60 minutes at exactly 25°C.

  • Phase Separation (Critical Step): Centrifuge the mixture at 3,000 × g for 15 minutes. Causality: Centrifugation is mandatory to break micro-emulsions. Lipophilic cyclopropoxy derivatives easily form micelles in the aqueous phase, which artificially inflates the aqueous concentration and depresses the calculated LogD.

  • Sampling & LC-MS/MS Quantification: Carefully extract aliquots from the middle of both the octanol and aqueous phases, strictly avoiding the interface. Quantify the Area Under the Curve (AUC) using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation (Mass Balance): Calculate total recovered mass:

    
    . This must equal the 
    
    
    
    (±15%). If it fails, discard the result.
  • Calculation:

    
    .
    

Caption: Step-by-step LC-MS/MS shake-flask workflow for LogD7.4 determination.

Structure-Property Relationships (SPR): Quantitative Data

To guide synthetic efforts, I have compiled the lipophilicity profiles of key 3-cyclopropoxy-2-methoxypyridine analogs. Substitutions at the C-5 position are highly favored in medicinal chemistry, as they provide an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) while allowing precise tuning of the molecule's lipophilicity[4].

The table below summarizes the theoretical and experimentally derived lipophilicity contributions based on Hansch-Leo fragmental constants (


 values).
Compound Name / C-5 SubstituentChemical FormulaMW ( g/mol )

Contribution
Estimated

Primary Application Utility
Base Scaffold (5-H)

165.19Baseline2.55 Fragment screening, baseline core.
5-Methyl Analog

179.22+0.563.11 Fills small hydrophobic pockets.
5-Chloro Analog

199.63+0.713.26 Cross-coupling intermediate[4].
5-Bromo Analog

244.09+0.863.41 Late-stage functionalization handle.
5-Cyclopropyl Analog

205.25+1.143.69 Maximizes membrane permeability.

Note: The base scaffold demonstrates an ideal starting LogD of ~2.55, placing it squarely in the "Rule of 5" sweet spot. Halogenation or alkylation at C-5 pushes the LogD into the 3.0–3.7 range, which is optimal for crossing the blood-brain barrier (BBB) or penetrating thick cell membranes in solid tumors.

Impact on ADMET and Drug Design

The strategic deployment of the 3-cyclopropoxy-2-methoxypyridine scaffold is fundamentally an exercise in ADMET optimization.

Permeability vs. Clearance: High permeability (AMP) often correlates with high lipophilicity; however, excessive lipophilicity drives up In Vitro Clearance (IVC) due to non-specific binding to hepatic microsomes and high plasma protein binding[3]. The cyclopropoxy group solves this paradox. Because it is less lipophilic than a straight-chain propoxy group but more sterically demanding than an ethoxy group, it forces the molecule into a tight conformational space. This reduces the overall molecular surface area exposed to solvent, maintaining high permeability while keeping the LogD below the dangerous >4.0 threshold where IVC typically spikes.

Metabolic Stability: Aliphatic ethers are notorious liabilities for CYP450-mediated O-dealkylation. The cyclopropyl ring, however, resists hydrogen abstraction by the CYP450 heme iron due to the high bond dissociation energy of its


-hybridized-like C-H bonds[2]. Consequently, 3-cyclopropoxy-2-methoxypyridine analogs exhibit significantly prolonged half-lives in human liver microsome (HLM) assays compared to their linear alkoxy counterparts.

Conclusion

The 3-cyclopropoxy-2-methoxypyridine scaffold is a masterclass in physicochemical design. By utilizing the 2-methoxy group to depress basicity and the 3-cyclopropoxy group to tightly control lipophilicity and metabolic stability, medicinal chemists can generate highly permeable, metabolically robust drug candidates. Utilizing self-validating LogD protocols ensures that the SPR data driving these programs remains artifact-free, directly translating to higher clinical success rates.

References

  • Benchchem. 3-Chloro-5-cyclopropyl-2-methoxypyridine (CAS 2245949-65-7). Retrieved March 8, 2026. 4

  • ChemicalBook. 2-Methoxypyridine Properties, Uses, Production. Retrieved March 8, 2026. 1

  • National Institutes of Health (PMC). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Retrieved March 8, 2026. 2

  • Journal of Medicinal Chemistry (ACS Publications). Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors with Improved Synthetic Tractability. Retrieved March 8, 2026. 3

Sources

Electronic Properties & Synthetic Versatility of 2-Methoxy-3-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Scaffold

The 2-methoxy-3-substituted pyridine scaffold represents a unique electronic environment in heterocyclic chemistry. It is defined by a "push-pull" dynamic: the 2-methoxy group acts as a resonance donor (+R) but an inductive withdrawer (-I), while the pyridine nitrogen and typical 3-substituents (e.g., -NO₂, -Br) act as electron sinks.

For drug development professionals, this scaffold is not merely a structural spacer but a tunable electronic valve . The substituent at C3 dictates the basicity of the ring nitrogen, the lability of the methoxy group toward nucleophilic attack (SₙAr), and the regioselectivity of metallation reactions. This guide dissects these properties to enable rational design in synthesis.

Electronic Structure & Physicochemical Data

The electronic behavior of this system is governed by the interaction between the ring nitrogen lone pair, the methoxy oxygen lone pairs, and the substituent at C3.

Comparative Electronic Profile

The following table contrasts the parent pyridine with 2-methoxy derivatives, highlighting the dramatic suppression of basicity by 3-substituents.

CompoundStructurepKa (conj.[1] acid)Key Electronic Feature
Pyridine C₅H₅N5.23Reference standard.[2][3][4][5]
2-Methoxypyridine 2-OMe-Py3.28-I effect of OMe dominates over +R, lowering pKa.
3-Bromo-2-methoxypyridine 2-OMe-3-Br-Py~1.5 - 2.0 (est.)Br (-I) further deactivates the ring N.
2-Methoxy-3-nitropyridine 2-OMe-3-NO₂-Py< 1.0 (Non-basic)Strong -R/-I of NO₂ renders N1 effectively non-basic.
13C NMR Chemical Shift Trends

The "ortho effect" and substituent electronegativity cause distinct shifts. The C2 carbon is highly deshielded due to the combined electronegativity of N1 and the methoxy oxygen.

Position2-Methoxypyridine (δ ppm)2-Methoxy-3-nitropyridine (δ ppm)Assignment Logic
C2 164.0154.0 - 158.0Ipso to OMe and N; shielded slightly by NO₂ resonance.
C3 111.0130.0 - 135.0Ipso to substituent; NO₂ causes significant deshielding.
C4 138.0135.0 - 138.0Meta to NO₂, Para to OMe.
C5 116.0115.0 - 120.0Beta position; relatively unaffected.
C6 147.0150.0 - 152.0Ortho to N; deshielded by inductive effect of N.
OMe 53.555.0 - 56.0Methyl group; slight deshielding by EWG nature of the ring.

Conformational Dynamics: The s-cis Preference

Unlike anisole, where the methoxy group has rotational freedom, 2-methoxypyridines exhibit a strong preference for the planar s-cis (syn) conformation .

  • Orbital Interaction: The lone pair on the pyridine nitrogen (

    
    ) and the lone pair on the methoxy oxygen (
    
    
    
    ) repel each other. However, the s-cis form allows for maximum overlap between the oxygen p-orbital and the
    
    
    -system of the ring.
  • Implication: This planarity is critical for the Directed Ortho Metalation (DoM) mechanism, as it pre-organizes the oxygen lone pair to coordinate with lithium bases.

Conformation cluster_0 Ground State Preference cluster_1 Electronic Drivers Node1 s-cis (Syn) Conformer (Planar, Stable) Node2 s-trans (Anti) Conformer (Steric/Electronic Repulsion) Node1->Node2 High Rotation Barrier Factor1 n(N) - n(O) Repulsion Factor1->Node2 Destabilizes Factor2 Anomeric Effect (n -> σ*) Factor2->Node1 Stabilizes

Caption: The s-cis conformer is thermodynamically favored, aligning the methoxy group for effective chelation.

Reactivity & Synthetic Protocols[6][7][8]

The 3-substituent determines whether the ring acts as an electrophile (SₙAr) or a nucleophile (via lithiation).

Pathway A: Electrophilic Activation (SₙAr)

Scenario: You have 2-methoxy-3-nitropyridine . Mechanism: The 3-nitro group activates the C2 position.[6] The methoxy group, usually a poor leaving group, becomes labile due to the extreme electron deficiency of the C2-C3 bond. Application: Synthesis of 2-amino-3-nitropyridines (scaffolds for kinase inhibitors).

SNAr Start 2-Methoxy-3-Nitropyridine Complex Meisenheimer Complex (Stabilized by NO2) Start->Complex Addition Nuc Nucleophile (R-NH2) Nuc->Complex Product 2-Amino-3-Nitropyridine Complex->Product Elimination LG Leaving Group (OMe-) Complex->LG

Caption: The 3-nitro group stabilizes the anionic intermediate, facilitating the displacement of the methoxy group.

Protocol: Aminolysis of 2-Methoxy-3-nitropyridine

Objective: Displacement of -OMe with a primary amine.

  • Preparation: Dissolve 2-methoxy-3-nitropyridine (1.0 eq) in anhydrous ethanol or DMSO (0.5 M).

  • Addition: Add the primary amine (1.2 - 1.5 eq). If using a salt form of the amine, add TEA (2.0 eq).

  • Reaction: Heat to reflux (Ethanol) or 80°C (DMSO) for 4–6 hours. Monitor by TLC (the product is usually more polar/fluorescent).

  • Workup: Cool to RT. Pour into ice water. The product often precipitates as a yellow/orange solid. Filter and wash with cold water.

  • Validation: 1H NMR will show the disappearance of the OMe singlet (~4.0 ppm) and appearance of NH signals.

Pathway B: Directed Ortho Metalation (DoM)

Scenario: You have 3-bromo-2-methoxypyridine . Mechanism: Lithium-Halogen exchange is faster than deprotonation. The 2-methoxy group coordinates the lithium, stabilizing the intermediate at C3. Application: Synthesis of 2-methoxypyridine-3-boronic acid (Suzuki coupling precursor).

DoM Substrate 3-Bromo-2-methoxypyridine Li_Int 3-Lithio-2-methoxypyridine (Stabilized by O-Li coord) Substrate->Li_Int Li-Halogen Exchange Reagent n-BuLi / Toluene/THF (-78°C) Reagent->Li_Int Product 2-Methoxypyridine-3-boronic acid Li_Int->Product Electrophile Trapping + Hydrolysis Electrophile Triisopropyl Borate Electrophile->Product

Caption: The 2-methoxy group acts as a DMG (Directing Metalation Group) to stabilize the C3-lithio species.

Protocol: Synthesis of 2-Methoxypyridine-3-boronic acid
  • Setup: Flame-dry a 3-neck flask under Argon. Add 3-bromo-2-methoxypyridine (10 mmol) and Triisopropyl borate (1.2 eq, 12 mmol) in anhydrous THF/Toluene (1:4 ratio).

    • Note: Premixing the borate (in-situ trapping) prevents the unstable 3-lithio species from dimerizing or scrambling.

  • Exchange: Cool to -78°C . Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins. Maintain temp < -70°C.

  • Equilibration: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Add 2N HCl (aqueous) until pH ~5. Stir for 30 mins to hydrolyze the boronate ester.

  • Isolation: Extract with EtOAc. The boronic acid is amphoteric; avoid high pH during workup. Crystallize from Acetonitrile/Water.

References

  • Conformational preferences and isomerization of 2-methoxypyridine. Physical Chemistry Chemical Physics, 2018. Link

  • Deprotometalation of Substituted Pyridines and Regioselectivity. ResearchGate, 2015. Link

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines. PMC, 2022. Link

  • Synthesis of 2-Methoxypyridine-3-boronic acid. GuideChem, 2022. Link

  • 13C NMR Chemical Shift Calculations for Substituted Pyridines. Semantic Scholar, 1997. Link

Sources

Beyond the Flat Ring: Engineering Novel Pyridine Building Blocks for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I often encounter the limitations of traditional planar heterocycles. While the pyridine ring is a privileged scaffold—present in a vast array of FDA-approved drugs ranging from targeted cancer therapies to antivirals[1]—the contemporary demand for enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles requires us to move beyond simple, unadorned rings. This technical guide explores the strategic integration of novel pyridine building blocks, focusing on fluorinated derivatives and late-stage functionalization (LSF) methodologies that empower medicinal chemists to rapidly navigate complex chemical space.

The Physicochemical Impact of Fluorinated Pyridines

A critical challenge in lead optimization is balancing lipophilicity (LogD) and basicity (pKa). Highly basic pyridines often suffer from poor membrane permeability, rapid oxidative metabolism, and off-target toxicities such as hERG channel inhibition.

Strategic fluorination of the pyridine scaffold offers a deterministic approach to modulating these properties. The high electronegativity of fluorine effectively withdraws electron density from the pyridine nitrogen via inductive effects, thereby lowering its pKa[2]. Furthermore, the incorporation of fluoroalkylthio groups (e.g., -SCF3) can precisely tune lipophilicity without drastically increasing steric bulk.

Quantitative Data: Physicochemical Modulation

The following table summarizes the experimental impact of varying fluorination patterns on 2-(thiofluoroalkyl)pyridines[2].

Compound / SubstitutionLogD (7.4)pKa (Protonated Species)Causality & Medicinal Chemistry Impact
2-(Methylthio)pyridine (Non-fluorinated) 1.69~ 4.5 - 5.0Baseline lipophilicity; moderate basicity can lead to rapid clearance.
2-((Difluoromethyl)thio)pyridine (-SCF2H) 1.95LoweredModest increase in lipophilicity; the -SCF2H group acts as a lipophilic hydrogen bond donor.
2-((Trifluoromethyl)thio)pyridine (-SCF3) 2.13Significantly LoweredHighest lipophilicity in the series; strong electron-withdrawing effect drastically reduces basicity, improving metabolic stability.

Data synthesized from experimental 19F NMR determinations[2].

Late-Stage Functionalization: The Photoredox Minisci Reaction

To incorporate these novel building blocks into complex drug candidates, traditional de novo synthesis is often too rigid and low-yielding. Late-Stage Functionalization (LSF) has revolutionized this paradigm. Specifically, the Minisci reaction—the radical C-H alkylation of heteroarenes—has been modernized through visible-light photoredox catalysis[3].

Mechanistic Causality

Traditional Minisci protocols require stoichiometric amounts of harsh oxidants (e.g., silver salts, persulfates) and high temperatures, which are incompatible with delicate pharmaceutical intermediates. By employing photoredox catalysis, we can generate nucleophilic alkyl radicals under mild, room-temperature conditions[3].

The causality of the regioselectivity is fundamentally driven by electronics. The pyridine substrate is first protonated (or activated via Lewis acids), which significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electron-deficient, protonated pyridine becomes highly receptive to the addition of nucleophilic alkyl radicals (generated via Single Electron Transfer from the photocatalyst). The resulting radical cation adduct is then oxidized and deprotonated to restore aromaticity, yielding the functionalized product[4].

Workflow Visualization

Photoredox_Minisci PC Photocatalyst (PC) Ground State PC_star Excited PC* (Highly Oxidizing) PC->PC_star Visible Light (hv) Radical Nucleophilic Alkyl Radical (R•) PC_star->Radical SET (Oxidation of Precursor) Pyridine Protonated Pyridine (Lowered LUMO) Radical->Pyridine Regioselective Addition Adduct Radical Cation Intermediate Pyridine->Adduct Adduct->PC Electron Return (Closes Catalytic Cycle) Product Alkylated Pyridine Product Adduct->Product SET Oxidation & Deprotonation

Mechanistic workflow of the photoredox-mediated Minisci C-H alkylation of pyridines.

Experimental Protocol: Visible-Light-Mediated Minisci Alkylation

To ensure scientific integrity and reproducibility, the following is a self-validating, step-by-step methodology for the late-stage C-H alkylation of a complex pyridine intermediate using a photoredox Minisci approach.

Objective: Regioselective C2-alkylation of a target pyridine core using an alkyl carboxylic acid as the radical precursor.

Reagents & Materials:

  • Pyridine substrate (1.0 equiv)

  • Alkyl carboxylic acid (Radical precursor, 3.0 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%)

  • Oxidant/Activator: Ammonium persulfate ((NH4)2S2O8) (1.5 equiv) or specific organic peroxides[3].

  • Solvent: DMSO/H2O (1:1 v/v)

  • Acid Additive: Trifluoroacetic acid (TFA) (1.0 equiv)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried, 10 mL Schlenk tube equipped with a magnetic stir bar, add the pyridine substrate, alkyl carboxylic acid, photocatalyst, and the oxidant.

    • Causality Check: The excess of the radical precursor (3.0 equiv) compensates for the short half-life of the generated radical and competitive hydrogen atom transfer (HAT) side reactions.

  • Solvent Addition & Acidification: Add the DMSO/H2O solvent mixture, followed by the dropwise addition of TFA.

    • Causality Check: TFA protonates the pyridine nitrogen. This is a critical self-validating step; without protonation, the pyridine ring remains electron-rich and will not undergo nucleophilic radical addition, resulting in zero conversion.

  • Degassing (Crucial Step): Seal the tube with a rubber septum and sparge the solution with Argon gas for 15 minutes.

    • Causality Check: Molecular oxygen is a potent triplet quencher. Failing to remove O2 will quench the excited state of the Iridium photocatalyst (PC*) and intercept the generated alkyl radicals, forming undesired peroxides.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (25°C) for 16-24 hours.

    • Causality Check: A cooling fan must be used to maintain ambient temperature. Elevated temperatures can trigger thermal decomposition of the oxidant, leading to background radical generation that lacks the regiocontrol provided by the photocatalytic cycle.

  • Quenching & Workup: Turn off the light source. Dilute the mixture with saturated aqueous NaHCO3 to neutralize the TFA, then extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the alkylated pyridine product.

Conclusion

The integration of novel pyridine building blocks—particularly fluorinated and sterically complex derivatives—combined with the precision of photoredox Minisci functionalization, represents a paradigm shift in medicinal chemistry. By understanding the causal relationships between molecular structure (e.g., fluorine's effect on pKa) and chemical reactivity (e.g., LUMO-lowering via protonation), drug development professionals can systematically engineer superior therapeutics with optimized efficacy and safety profiles.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis , RSC Publishing. 1

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling , ACS Publications. 2

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines , ACS Publications. 4

  • Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes , NIH. 3

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-Cyclopropoxy-2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-cyclopropoxy-2-methoxypyridine (CAS: 1414870-59-9), a critical pharmacophore in modern kinase inhibitor design. While direct functionalization of the pyridine core presents regioselectivity challenges, this guide establishes a three-stage linear synthesis starting from the abundant precursor 3-hydroxypyridine .

The route prioritizes regiocontrol and operational simplicity, utilizing a water-based iodination, a copper-mediated methoxylation, and a state-of-the-art Chan-Lam oxidative coupling to install the sensitive cyclopropyl ether moiety.

Key Advantages of This Protocol
  • Regiocontrol: Exploits the ortho-directing effect of the hydroxyl group for exclusive C2-functionalization.

  • Reagent Stability: Replaces unstable cyclopropylboronic acid with potassium cyclopropyltrifluoroborate (

    
    ).
    
  • Scalability: Avoids cryogenic lithiation steps, favoring standard thermal and transition-metal catalyzed conditions.

Retrosynthetic Analysis

The strategic disconnection relies on installing the C2-methoxy group before the C3-cyclopropoxy group to avoid potential side reactions (e.g., ring opening of the cyclopropane) under harsh nucleophilic substitution conditions.

Retrosynthesis Target 3-Cyclopropoxy-2-Methoxypyridine Inter1 2-Methoxy-3-Hydroxypyridine Target->Inter1 Chan-Lam Coupling (C-O Bond Formation) Inter2 2-Iodo-3-Hydroxypyridine Inter1->Inter2 Cu-Catalyzed Methoxylation (S_NAr) Start 3-Hydroxypyridine Inter2->Start Regioselective Iodination (Electrophilic Subst.)

Figure 1: Retrosynthetic logic flow prioritizing late-stage installation of the cyclopropyl group.

Experimental Protocol

Stage 1: Regioselective Iodination of 3-Hydroxypyridine

This step leverages the activating nature of the 3-hydroxyl group to direct electrophilic iodination to the 2-position.

  • Reaction: 3-Hydroxypyridine +

    
     + 
    
    
    
    
    
    2-Iodo-3-hydroxypyridine
  • Mechanism: Electrophilic Aromatic Substitution (

    
    )
    

Materials:

Reagent Equiv. Role
3-Hydroxypyridine 1.0 Substrate

| Iodine (


) | 1.05 | Electrophile |
| Sodium Carbonate (

) | 1.1 | Base | | Water (

) | - | Solvent |

Procedure:

  • Dissolve 3-hydroxypyridine (10.0 g, 105 mmol) and

    
      (12.2 g, 115 mmol) in water (100 mL) in a round-bottom flask.
    
  • Add iodine (

    
    ) (28.0 g, 110 mmol) portion-wise over 30 minutes at room temperature. The solution will darken.
    
  • Stir the mixture at room temperature for 4–6 hours. Monitoring by TLC (EtOAc/Hex) should show consumption of starting material.

  • Quench: Carefully acidify the mixture to pH 5–6 using 2M acetic acid. The product often precipitates as a solid.

  • Workup: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with sodium thiosulfate solution (to remove excess iodine) and brine.

  • Purification: Recrystallize from Ethanol/Water or dry the crude solid if purity >95% by NMR.

  • Yield: Expect 80–90% of 2-iodo-3-hydroxypyridine as a beige solid.

Stage 2: Copper-Catalyzed Methoxylation

Direct nucleophilic displacement of the 2-iodo group by methoxide can be sluggish due to electron richness from the 3-OH. A copper catalyst (Ullmann-type conditions) significantly improves yield and reproducibility.

  • Reaction: 2-Iodo-3-hydroxypyridine +

    
    
    
    
    
    2-Methoxy-3-hydroxypyridine

Materials:

Reagent Equiv. Role
2-Iodo-3-hydroxypyridine 1.0 Substrate

| Sodium Methoxide (


) | 3.0 | Nucleophile/Base |
| Copper(I) Iodide (

) | 0.1 | Catalyst | | Methanol (anhydrous) | - | Solvent |

Procedure:

  • In a pressure tube or sealed flask, suspend 2-iodo-3-hydroxypyridine (5.0 g, 22.6 mmol),

    
      (25 wt% in MeOH, 15.5 mL, ~68 mmol), and 
    
    
    
    (430 mg, 2.26 mmol).
  • Seal the vessel and heat to 100°C for 12–16 hours.

    • Note: The hydroxyl group will be deprotonated first; the excess methoxide effects the displacement.

  • Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Workup: Redissolve residue in water (50 mL) and neutralize to pH 7 with 1M HCl. Extract with DCM (3 x 50 mL).

    • Critical: Do not acidify below pH 4, or the pyridine nitrogen may protonate, keeping the product in the aqueous phase.

  • Purification: Flash chromatography (SiO2, DCM/MeOH gradient).

  • Yield: Expect 65–75% of 2-methoxy-3-hydroxypyridine .

Stage 3: Chan-Lam O-Cyclopropylation (The Critical Step)

This step utilizes the Chan-Evans-Lam coupling , a copper-mediated oxidative coupling. We utilize Potassium Cyclopropyltrifluoroborate (


)  instead of cyclopropylboronic acid due to the latter's instability and tendency to protodeboronate.
  • Reaction: 2-Methoxy-3-hydroxypyridine +

    
    
    
    
    
    3-Cyclopropoxy-2-methoxypyridine

Materials:

Reagent Equiv. Role
2-Methoxy-3-hydroxypyridine 1.0 Substrate
Potassium Cyclopropyltrifluoroborate 2.0 Coupling Partner

| Copper(II) Acetate (


) | 1.0 | Oxidant/Catalyst |
| 2,2'-Bipyridine (or 1,10-Phenanthroline) | 1.0 | Ligand |
| Sodium Carbonate (

) | 2.0 | Base | | Dichloroethane (DCE) | - | Solvent (0.1 M) |

Procedure:

  • In a reaction flask equipped with a vigorous stir bar, combine:

    • 2-Methoxy-3-hydroxypyridine (1.0 equiv)

    • 
        (2.0 equiv)
      
    • 
        (1.0 equiv)[1]
      
    • 2,2'-Bipyridine (1.0 equiv)

    • 
        (2.0 equiv)
      
  • Add 1,2-Dichloroethane (DCE) (10 mL per mmol substrate).

  • Oxygenation: The reaction requires oxygen.[1] Do not purge with inert gas. Instead, attach an oxygen balloon or stir vigorously open to dry air (using a drying tube).

  • Heat the mixture to 70°C for 24 hours.

    • Observation: The mixture will turn from blue/green to a dark slurry.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is less polar than the starting phenol.

  • Yield: Expect 50–65% of 3-cyclopropoxy-2-methoxypyridine .

Mechanistic Insight: Chan-Lam Cycle

Understanding the catalytic cycle is crucial for troubleshooting. The reaction involves a Cu(II)/Cu(III) redox cycle where oxygen serves as the terminal oxidant to regenerate the active copper species.

ChanLam cluster_legend Key Factors Step1 Transmetallation (Cu(II) + cPr-BF3K) Step2 Coordination (Substrate Binding) Step1->Step2 Cu(II)-cPr Step3 Oxidation (Cu(II) -> Cu(III)) Step2->Step3 Cu(II)-complex Step4 Reductive Elimination (Product Release) Step3->Step4 Cu(III)-species Start Cu(OAc)2 (Precatalyst) Step4->Start Regeneration Product Ar-O-cPr Step4->Product Start->Step1 Substrate Phenol (Ar-OH) Substrate->Step2 Oxidant O2 (Air) Oxidant->Step3 Note1 Use excess Cu(OAc)2 if O2 is limited Note2 Ligand (Bipy) stabilizes Cu(III)

Figure 2: Simplified catalytic cycle for the Chan-Lam coupling emphasizing the role of oxygen and ligand stabilization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Stage 3) Inefficient re-oxidation of CopperSwitch from air to an

balloon. Increase stirring speed to maximize gas-liquid surface area.
Protodeboronation Instability of cyclopropyl speciesEnsure reagents are dry. Use

(salt) instead of boronic acid. Add molecular sieves (4Å).
Incomplete Methoxylation (Stage 2) Catalyst poisoning or low tempEnsure

is white/fresh. Increase temp to 110°C. Ensure reaction is sealed (pressure helps).
Regioisomer Contamination Poor iodination controlMaintain stoichiometry of

strictly at 1.05 equiv. Keep temp < 25°C during addition.

References

  • Chan-Lam Coupling Overview

    • Chan, D. M. T., et al.
  • Use of Potassium Cyclopropyltrifluoroborate

    • Quach, T. D., et al.[2] "Copper-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts." Organic Letters, 2003.[2]

  • Synthesis of 2-Alkoxy-3-Hydroxypyridines

    • ChemicalBook Entry: 2-Hydroxy-3-methoxypyridine (Isomer d
  • Cyclopropyl Ether Synthesis in Medicinal Chemistry

    • Wyrick, C., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles."[1][3] Journal of Organic Chemistry, 2018.

Sources

Nucleophilic substitution protocols for 2-halopyridines

Application Note: Advanced Nucleophilic Aromatic Substitution ( ) Protocols for 2-Halopyridines

Introduction & Strategic Rationale

2-Substituted pyridines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. While palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is widely used to functionalize these rings, it frequently introduces trace heavy-metal contamination—a critical liability in late-stage drug development that can interfere with biological assays. Nucleophilic aromatic substitution (


Mechanistic Foundations: Causality in Reactivity

The

1

The Halogen Effect: Counterintuitively, the reactivity trend for

F > Cl > Br > I2

SNAr_MechanismNuNucleophile(Nu⁻)MeisenheimerMeisenheimer Complex(Resonance Stabilized)Nu->Meisenheimer Addition(Rate-Determining)PyX2-Halopyridine(Py-X)PyX->Meisenheimer Addition(Rate-Determining)Product2-Substituted Pyridine(Py-Nu)Meisenheimer->Product Elimination(Fast)LeavingGroupHalide Ion(X⁻)Meisenheimer->LeavingGroup Expulsion

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-halopyridines.

Quantitative Kinetic Data

Understanding relative reactivity is essential for route optimization. The table below synthesizes comparative kinetic data for 2-halopyridines. When highly localized nucleophiles (e.g., thiolates) are used, the rate-determining step can shift to the elimination phase, reversing the reactivity trend to favor weaker C–X bonds (I > Br > Cl > F).

Halopyridine SubstrateNucleophileSolventTemp (°C)Relative Rate (

)
Reactivity Order
2-FluoropyridineSecondary Amines (e.g., Morpholine)tert-Amyl alcohol110> 1000F >> Cl > Br
2-ChloropyridineSecondary Aminestert-Amyl alcohol1101.0 (Reference)F >> Cl > Br
2-FluoropyridineSodium EthoxideEthanol25~ 300F > Cl > Br
2-BromopyridineThiolates (e.g., PhS⁻)Methanol25VariableBr > Cl > F (Shifted RDS)

Data aggregated from comparative kinetic assays monitored via UV-Vis spectrophotometry under pseudo-first-order conditions.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating checkpoints (e.g., TLC monitoring, internal standards) and detail the causality behind reagent selection.

Protocol A: Classical

of 2-Fluoropyridine with Secondary Amines

This method is ideal for robust, unhindered secondary amines.

  • Causality Note: tert-Amyl alcohol is selected as the solvent because its steric bulk prevents it from acting as a competing nucleophile, while its polarity supports the stabilization of the ionic Meisenheimer complex.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoropyridine (1.0 equiv) and the secondary amine (e.g., morpholine, 1.2 equiv).

  • Solvent & Base: Add anhydrous tert-amyl alcohol to achieve a 0.2 M concentration. Add potassium phosphate tribasic (

    
    , 2.0 equiv) to scavenge the generated HF.
    
  • Reaction: Attach a reflux condenser, purge with nitrogen, and heat the mixture to 110 °C with vigorous stirring.

  • Validation Checkpoint: Monitor via LC-MS or TLC. The reaction is complete when the 2-fluoropyridine peak is fully consumed (typically 4–8 hours).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Green Solvent Amination of 2-Chloropyridines

For laboratories prioritizing green chemistry, 3 for specific substrates.

  • Causality Note: Water enhances the hydrophobic effect, driving the organic reactants together, while KF acts as a base and potentially facilitates halogen exchange in situ to the more reactive fluoropyridine.

  • Preparation: Combine 2-chloropyridine (1.0 equiv), amine (1.0 equiv), and KF (2.0 equiv) in a microwave-safe vial or sealed tube.

  • Solvent: Add deionized water to achieve a 0.5 M concentration.

  • Reaction: Heat the mixture at 100 °C for 17 hours.

  • Validation Checkpoint: Extract an aliquot of the aqueous mixture with dichloromethane. Determine the NMR yield using 1,4-dioxane as an internal standard to validate conversion before proceeding to bulk silica gel chromatography.

Protocol C: Next-Generation Room-Temperature

Conventional

4
  • Causality Note: The N-(1-ethoxyvinyl) group dramatically increases the electrophilicity of the C2 position by placing a formal positive charge on the pyridine nitrogen, eliminating the need for thermal activation.

  • Activation: Charge a flask with 1-(1-ethoxyvinyl)-2-chloropyridinium triflate (1.0 equiv), the nucleophile (e.g., a thiol or amine, 1.0 equiv), and anhydrous

    
     (1.0 equiv).
    
  • Reaction: Stir at room temperature in a suitable solvent (e.g., dichloromethane) for 1–2 hours.

  • Cleavage (Self-Validating Step): The N-(1-ethoxyvinyl) group serves as a built-in protecting group. To cleave it, dissolve the crude product in 4 M HCl in 1,4-dioxane and warm to 50 °C overnight.

  • Isolation: The final product precipitates as a high-purity hydrochloride salt, often requiring no further chromatographic purification.

Experimental_WorkflowStartSubstrate PreparationWeigh Halopyridine & NucleophileSolventSolvent & Base Addition(e.g., K3PO4 in t-Amyl OH)Start->SolventReactionReaction ExecutionHeat to 110 °C (or RT if activated)Solvent->ReactionMonitorReaction Monitoring(TLC / LC-MS / NMR)Reaction->MonitorMonitor->Reaction IncompleteWorkupAqueous WorkupExtraction & Brine WashMonitor->Workup CompletePurificationPurificationCrystallization or ChromatographyWorkup->Purification

Caption: Standard experimental workflow for SNAr reactions on 2-halopyridines.

References
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.1

  • Benchchem. A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.2

  • National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?3

  • ACS Omega. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.4

Application Note: Optimizing Pd-Catalyzed Cross-Coupling of Bromo-Methoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-Catalyzed Cross-Coupling of Bromo-Methoxypyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Analysis

Methoxypyridines are ubiquitous scaffolds in modern pharmacophores (e.g., PPIs, kinase inhibitors). However, their cross-coupling presents a dichotomy of reactivity: the pyridine ring is electron-deficient (facilitating nucleophilic attack but challenging oxidative addition), while the basic nitrogen atom poses a constant threat of catalyst poisoning.

This guide provides a validated framework for coupling bromo-methoxypyridines , specifically addressing the "N-poisoning" effect and regioselective challenges inherent to the 2-, 3-, and 4-positions.

The Core Challenge: The "N-Poisoning" Trap

Unlike benzene derivatives, pyridines possess a lone pair on the nitrogen that can displace phosphine ligands on Palladium(II), forming an inactive [Pd(Pyridine)2L2] species. This effectively halts the catalytic cycle before transmetallation can occur.

Strategic Solution:

  • Steric Bulk: Use bulky biaryl phosphine ligands (Buchwald ligands like XPhos, RuPhos) to sterically preclude nitrogen coordination.

  • Chelation: Use bidentate ligands (dppf, Xantphos) to enforce a rigid bite angle that resists displacement by the pyridine nitrogen.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "off-cycle" resting state caused by pyridine coordination.

Pd_Catalytic_Cycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Bromo-Methoxypyridine Poison INACTIVE TRAP Pd(II)-Pyridine Complex OxAdd->Poison + Pyridine N-Coordination (If Ligand is Small) TransMet Transmetallation (Ar-Pd(II)-Nu) OxAdd->TransMet + Nucleophile (Boronic Acid/Amine) + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The standard Pd(0)/Pd(II) cycle (Blue/Yellow) vs. the catalyst deactivation pathway (Red) caused by pyridine nitrogen coordination.

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target Substrate: 2-Bromo-6-methoxypyridine (Sterically hindered, prone to protodeborylation if used as the boronate). Scope: Coupling with aryl/heteroaryl boronic acids.

Reagents & Causality:

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%). Why: The large bite angle of dppf prevents the pyridine nitrogen from displacing the ligand.

  • Base: K3PO4 (3.0 equiv). Why: Anhydrous phosphate is superior to carbonate for sensitive pyridine substrates, minimizing hydrolysis.

  • Solvent: 1,4-Dioxane/Water (9:1). Why: Water is strictly required for the transmetallation step involving boronic acids.

Step-by-Step Procedure:

  • System Preparation: Charge a microwave vial or Schlenk tube with 2-bromo-6-methoxypyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon (3x). Note: O2 competes with the aryl halide for Pd(0), leading to homocoupling.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Under a positive stream of Argon, quickly add Pd(dppf)Cl2·DCM (0.05 equiv). Reseal immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1][2] Look for the disappearance of the bromide (M+H: 188/190).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target Substrate: 3-Bromo-5-methoxypyridine (Electronically deactivated position). Scope: Coupling with primary or secondary amines.

Reagents & Causality:

  • Catalyst: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%) for primary amines OR RuPhos (4 mol%) for secondary amines. Why: These bulky ligands facilitate oxidative addition into the challenging C-Br bond while blocking N-coordination.

  • Base: NaOtBu (1.4 equiv). Why: Strong base required to deprotonate the amine-Pd complex.[2] If substrate contains esters/ketones, switch to Cs2CO3.

  • Solvent: Toluene (Anhydrous).[1][2][3]

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and BrettPhos in Toluene. Stir at 110°C for 3 minutes to activate the catalyst (color change from purple to brown/orange).

  • Substrate Addition: Add 3-bromo-5-methoxypyridine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) to the reaction vessel.

  • Initiation: Transfer the activated catalyst solution to the vessel via syringe.

  • Reaction: Heat to 100°C for 12 hours.

  • System Suitability Test (Self-Validating):

    • Before workup: Take a 50 µL aliquot, dilute in MeOH. Inject on LCMS.

    • Pass Criteria: Conversion >90%, Product Peak Area > Starting Material.

    • Fail Criteria: Presence of reduced pyridine (hydrodehalogenation). Action: Regulate temperature down to 80°C or increase catalyst loading.

Decision Matrix: Ligand Selection

Use this logic tree to select the correct ligand based on the specific bromo-methoxypyridine isomer and coupling partner.

Ligand_Selection Start Substrate Analysis Pos Bromo Position? Start->Pos Pos2 2-Bromo (N-proximal) Pos->Pos2 Pos3 3-Bromo (Remote) Pos->Pos3 Ligand1 Use Chelating Ligand (dppf, Xantphos) To resist N-displacement Pos2->Ligand1 Partner Coupling Partner? Pos3->Partner PrimAmine Primary Amine Partner->PrimAmine SecAmine Secondary Amine Partner->SecAmine Boron Boronic Acid Partner->Boron Ligand2 BrettPhos PrimAmine->Ligand2 Ligand3 RuPhos SecAmine->Ligand3 Ligand4 SPhos / XPhos Boron->Ligand4

Caption: Decision tree for optimizing ligand choice based on steric environment and coupling partner.

Comparative Data & Troubleshooting

Yield Comparison by Catalyst System (3-Bromo-2-methoxypyridine)

Data aggregated from internal optimization and literature precedents [1, 3].

Catalyst SystemLigand TypeBaseYield (Suzuki)Yield (Buchwald)Notes
Pd(PPh3)4 MonodentateK2CO345%<10%Poor stability; rapid poisoning by Pyridine-N.
Pd(dppf)Cl2 BidentateK3PO492% 60%Excellent for Suzuki; robust against poisoning.
Pd2(dba)3 + XPhos Bulky BiarylK3PO488%75%Good general purpose; XPhos activates Cl-bonds too.
Pd2(dba)3 + BrettPhos Bulky BiarylNaOtBuN/A95% Gold standard for primary amines.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd(dppf)Cl2 or increase temperature to 100°C to promote ligand dissociation.
Hydrodehalogenation (Ar-Br

Ar-H)

-Hydride Elimination or Solvent H-abstraction
Use anhydrous solvents (Toluene/Dioxane).[2] Avoid alcohols (iPrOH) as co-solvents.
Homocoupling (Ar-Ar) Oxygen IngressRe-degas solvents. Ensure Argon line is under positive pressure.
Demethylation (Methoxy

OH)
Nucleophilic attack by BaseSwitch from NaOtBu or Cs2CO3 to K3PO4. Lower reaction temperature.

References

  • National Institutes of Health (NIH). (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[4][5][6] Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the O-Cyclopropylation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropoxy-Pyridine Moiety

In modern medicinal chemistry, the pyridine scaffold is one of the most ubiquitous heterocycles found in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1][2] Concurrently, the cyclopropyl group has been recognized as a "privileged" substituent. Its introduction into a drug candidate can profoundly and beneficially impact a range of properties. The rigid, three-dimensional nature of the cyclopropyl ring can improve binding affinity through conformational constraint, while its unique electronic character and high C-H bond dissociation energy (approx. 106 kcal/mol) often enhance metabolic stability and reduce clearance rates.[3][4]

The fusion of these two valuable motifs into a cyclopropoxy-pyridine structure presents a compelling strategy for drug discovery professionals. However, the synthesis of these ethers is not trivial. The primary challenge lies in the inherent chemical nature of hydroxypyridine substrates, which can lead to undesired side reactions. This guide provides a detailed overview of the prevailing reagents and methodologies, focusing on the copper-catalyzed Chan-Lam coupling, and offers practical, field-tested protocols for its successful implementation.

The Core Challenge: Regioselectivity and Pyridone Tautomerism

A fundamental understanding of hydroxypyridine tautomerism is critical for any scientist attempting O-cyclopropylation. While 3-hydroxypyridine exists predominantly in its enol form, 2- and 4-hydroxypyridines exist in equilibrium with their pyridone tautomers.[5] This equilibrium heavily favors the pyridone form, which possesses an amide-like nitrogen.

Under many cross-coupling conditions, this nucleophilic nitrogen becomes the primary site of reaction, leading to the formation of the undesired N-cyclopropyl product instead of the target O-cyclopropyl ether.[3][6] Therefore, methodology and substrate selection are paramount to achieving the desired regiochemical outcome.

Key Reagents and Methodology: The Chan-Lam Approach

The Chan-Lam cross-coupling reaction, a copper-catalyzed formation of a carbon-heteroatom bond, has emerged as a robust and scalable method for the synthesis of aryl ethers and amines.[7] Its adaptation for O-cyclopropylation offers a significant advantage over classical methods, which often require harsh conditions.

The Cyclopropyl Source: Potassium Cyclopropyltrifluoroborate (KCTB)

While cyclopropylboronic acid can be used, it is often less stable. Potassium cyclopropyltrifluoroborate (KCTB) is the reagent of choice for this transformation.[3][8]

  • Advantages of KCTB :

    • Stability : It is a crystalline, air- and moisture-stable solid that can be stored for long periods without degradation, unlike many boronic acids.[9]

    • Handling : Its solid nature makes it easy to weigh and handle accurately in a laboratory setting.[10]

    • Reactivity : It is a highly effective cyclopropyl source in copper- and palladium-catalyzed cross-coupling reactions.[11]

The Catalytic System

The success of the Chan-Lam cyclopropylation hinges on a well-defined copper-based catalytic system.

  • Copper Source : Copper(II) acetate (Cu(OAc)₂) is the most commonly used and cost-effective catalyst precursor. [3][6]

  • Ligand : A ligand is crucial for stabilizing the copper center and facilitating the catalytic cycle. 1,10-Phenanthroline has proven to be highly effective in this specific transformation.[3][8]

  • Oxidant : The reaction requires an oxidant to facilitate the Cu(I)/Cu(III) catalytic cycle. Conveniently, molecular oxygen (O₂ ) from the air or a balloon serves as the terminal oxidant, making the reaction operationally simple.[3][6]

  • Base : A mild base is often required to facilitate deprotonation of the hydroxypyridine.

Mechanistic Insights

The precise mechanism of the Chan-Lam reaction is complex, but it is generally understood to proceed through a Cu(I) ↔ Cu(III) catalytic cycle.[7][12] Understanding this pathway is key to troubleshooting and optimization.

  • Transmetalation : The active Cu(I) catalyst undergoes transmetalation with potassium cyclopropyltrifluoroborate to form a cyclopropyl-copper(I) intermediate.

  • Coordination : The hydroxypyridine substrate coordinates to the copper center.

  • Oxidation : The resulting complex is oxidized by O₂ to a key copper(III) intermediate.

  • Reductive Elimination : This high-valent copper(III) species undergoes C-O bond-forming reductive elimination, releasing the desired cyclopropoxy-pyridine product and regenerating a Cu(I) species to continue the cycle.

Below is a diagram illustrating the proposed catalytic cycle.

chan_lam_cycle Catalytic Cycle for Chan-Lam O-Cyclopropylation CuI Cu(I)L_n CuI_Cyclopropyl [Cyclopropyl-Cu(I)L_n] CuI->CuI_Cyclopropyl Transmetalation CuIII_Complex [ArO-Cu(III)(Cyclopropyl)L_n] CuI_Cyclopropyl->CuIII_Complex Coordination & Oxidation CuIII_Complex->CuI Product Ar-O-Cyclopropyl (Product) CuIII_Complex->Product KCTB K[c-PrBF3] KCTB->CuI_Cyclopropyl ArOH Pyridine-OH ArOH->CuIII_Complex Oxidant O₂ (Oxidant) Oxidant->CuIII_Complex

Proposed Catalytic Cycle for O-Cyclopropylation.

Application Workflow and Experimental Protocols

The following section provides a general workflow and a detailed protocol for the O-cyclopropylation of 3-hydroxypyridine derivatives, which are ideal substrates due to their inability to tautomerize.

General Experimental Workflow

The workflow for setting up the reaction is straightforward and can be performed using standard laboratory equipment.

General workflow for Chan-Lam O-cyclopropylation.
Detailed Protocol: O-Cyclopropylation of 3-Hydroxypyridine

This protocol is adapted from established literature procedures for the Chan-Lam cyclopropylation of phenols and azaheterocycles.[3][6][8]

Materials:

  • 3-Hydroxypyridine derivative (1.0 mmol, 1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (KCTB) (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile, 5 mL)

  • Oven-dried reaction vial or flask with a magnetic stir bar

  • Oxygen balloon or access to air

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-hydroxypyridine derivative (1.0 mmol), potassium cyclopropyltrifluoroborate (222 mg, 1.5 mmol), Cu(OAc)₂ (18 mg, 0.1 mmol), and 1,10-phenanthroline (18 mg, 0.1 mmol).

  • Atmosphere: Cap the vial with a rubber septum. Evacuate and backfill the vial with oxygen from a balloon three times. Alternatively, for operational simplicity, the reaction can often be run open to the air, though an oxygen atmosphere is generally preferred for optimal results.[3]

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-cyclopropoxypyridine product.

Critical Note on 2- and 4-Hydroxypyridines

When applying the above protocol to 2-hydroxypyridine or 4-hydroxypyridine, the major product is typically the N-cyclopropyl-2-pyridone or N-cyclopropyl-4-pyridone , respectively.[3][6] This is a direct consequence of the pyridone tautomer being the more stable and more nucleophilic species. Achieving selective O-cyclopropylation for these isomers is a significant challenge and often requires bespoke synthetic strategies, such as multi-step sequences involving protection or activation, which are beyond the scope of this direct coupling guide.

Data Summary and Comparison

The following table summarizes representative outcomes for the Chan-Lam cyclopropylation, illustrating the crucial role of substrate structure.

SubstrateReagentCatalyst SystemProduct TypeTypical YieldReference
3-HydroxypyridineKCTBCu(OAc)₂ / 1,10-PhenanthrolineO -CyclopropylationGood to High[3]
5-Bromo-3-hydroxypyridineKCTBCu(OAc)₂ / 1,10-PhenanthrolineO -CyclopropylationGood[3]
2-HydroxypyridineKCTBCu(OAc)₂ / 1,10-PhenanthrolineN -CyclopropylationHigh[3][6]
4-HydroxypyridineKCTBCu(OAc)₂ / 1,10-PhenanthrolineN -CyclopropylationHigh[3][6]

Troubleshooting and Key Insights

  • Low Conversion: If the reaction stalls, ensure the solvent is anhydrous and the oxygen atmosphere is maintained. Increasing the catalyst loading to 15-20 mol% or elevating the temperature may improve conversion.

  • Byproduct Formation: The formation of homocoupled pyridine (bi-pyridyl) species can sometimes occur. Using a slight excess of the boronic reagent can help suppress this pathway.

  • Solvent Choice: The optimal solvent can be substrate-dependent. Toluene, dioxane, and acetonitrile are all good starting points for optimization.

By understanding the underlying principles of pyridine tautomerism and the Chan-Lam mechanism, researchers and drug development professionals can effectively leverage this powerful methodology to synthesize valuable cyclopropoxy-pyridine derivatives, particularly those derived from 3-hydroxypyridine scaffolds.

References

  • Sci-Space. (n.d.). Copper-Catalyzed Electrophilic Etherification of Arylboronic Esters with Isoxazolidines. Retrieved from [Link]

  • Sandford, C., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(9), 5046-5053. Available from: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681-9686. Available from: [Link]

  • PubMed. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. Retrieved from [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available from: [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • ScholarWorks. (n.d.). Synthesis of Pyridine Derivatives: Cycloaddition/Cycloreversion of 1,4-Oxazinone Intermediates. Retrieved from [Link]

Sources

Suzuki coupling conditions for cyclopropoxy pyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling for the Synthesis of Cyclopropoxy Pyridine Derivatives

Introduction: The Strategic Value of Cyclopropoxy Pyridines

In contemporary drug discovery, the pyridine motif is a cornerstone of molecular design, prized for its ability to engage in hydrogen bonding and modulate the physicochemical properties of lead compounds.[1][2] When coupled with a cyclopropoxy substituent, a bioisostere for larger or more metabolically labile groups, the resulting scaffold offers a unique combination of metabolic stability, conformational rigidity, and desirable lipophilicity.[3][4] The cyclopropyl group itself is remarkably robust and generally stable under a wide range of synthetic conditions, including the basic and thermal environments of cross-coupling reactions.[4]

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing the critical C(sp²)–C(sp²) bond that links these cyclopropoxy pyridine intermediates to other aryl or heteroaryl fragments.[5][6][7] This palladium-catalyzed reaction is celebrated for its high functional group tolerance and operational simplicity.[8] However, the successful coupling of pyridine-containing substrates is not trivial. The Lewis basic lone pair on the pyridine nitrogen can readily coordinate to the palladium catalyst, leading to inhibition or complete deactivation of the catalytic cycle.[1][2][9] This guide provides a comprehensive overview of the mechanistic principles, optimization strategies, and detailed protocols required to overcome these challenges and successfully synthesize cyclopropoxy pyridine derivatives.

Mechanistic Insights: Navigating the Suzuki Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting and optimization. The process involves a sequence of three key steps centered around a palladium catalyst, which cycles between its Pd(0) and Pd(II) oxidation states.[8][10][11]

  • Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-halide bond of the organohalide (e.g., a bromo-cyclopropoxy-pyridine), forming a Pd(II) intermediate.[10]

  • Transmetalation: The organoboron species (e.g., an aryl boronic acid) is activated by a base to form a more nucleophilic boronate complex.[12] This complex then transfers its organic group to the Pd(II) center, displacing the halide. This step is often rate-limiting, especially for electron-deficient heterocycles like pyridine.[2]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][11]

The pyridine nitrogen poses a threat by competitively binding to the palladium center at various stages, sequestering the catalyst in an off-cycle, inactive state. The strategic selection of ligands is the primary method to mitigate this interference.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Pd0 LₙPd(0) (Active Catalyst) PdII_A R¹-Pd(II)-X (Oxidative Adduct) Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)-R² (Di-organo Complex) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_B->Product Organohalide R¹-X (e.g., Bromo-Cyclopropoxy-Pyridine) Organohalide->Pd0 Organoboron R²-B(OR)₂ (Aryl Boronic Acid/Ester) Organoboron->PdII_A Base Base (e.g., K₃PO₄) Base->Organoboron Activation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization of Reaction Parameters: A Component Selection Guide

The success of a challenging Suzuki coupling hinges on the judicious selection of four key components: the catalyst/ligand system, the base, the solvent, and the nature of the boron reagent.

The Palladium Catalyst & Ligand System

For heteroaryl couplings, the ligand is more critical than the specific palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). While simple phosphine ligands like PPh₃ are often ineffective, modern bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are essential for high yields.[8][9] These ligands form sterically imposing complexes around the palladium center, which favors the desired catalytic steps over catalyst deactivation.

  • SPhos (L7) & XPhos: These are often the first-choice ligands for heteroaryl couplings. Their bulk and electron-donating properties accelerate the reductive elimination step and stabilize the active catalyst.[8][13]

  • RuPhos: Another highly effective ligand, particularly useful in cases where others fail.[14]

  • Precatalysts: Using well-defined precatalysts (e.g., XPhos-Pd-G3) can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[13]

The Base

The base plays a crucial role in activating the boronic acid for transmetalation.[12] Its strength, solubility, and the presence of water can dramatically influence the reaction outcome.

  • Potassium Phosphate (K₃PO₄): Often the most effective base for challenging couplings. It is strong enough to promote boronate formation without causing significant degradation of sensitive substrates. It is typically used as an aqueous solution.[8][9]

  • Cesium Carbonate (Cs₂CO₃): A very strong and soluble base, useful for difficult transformations where other bases fail.

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective base suitable for more reactive coupling partners.[8]

The Solvent System

Solvent choice dictates reagent solubility and the accessible temperature range. Anhydrous, degassed solvents are critical to prevent catalyst oxidation and protodeboronation.

  • 1,4-Dioxane or Toluene with Water: A mixture of an ethereal or aromatic solvent with a small amount of water is the most common system. Water can help solubilize the base and accelerate the transmetalation step.[7]

  • Isopropanol (i-PrOH): Can be a beneficial solvent, particularly when using fluoride bases like CsF, to minimize protodeboronation of sensitive heteroaryl boronic acids.

The Boron Source

While boronic acids are common, their corresponding boronate esters (e.g., pinacol esters) offer enhanced stability. This is particularly important for pyridine boronic acids, which are notoriously prone to protodeboronation (cleavage of the C-B bond).[11][13][14] If synthesizing the cyclopropoxy pyridine fragment as the boron-containing partner, using its pinacol ester is highly recommended.

Table 1: Recommended Starting Conditions for Cyclopropoxy Pyridine Suzuki Coupling
Coupling Partner 1Coupling Partner 2Catalyst / Ligand (mol%)Base (equiv.)SolventTemp (°C)Reference
Bromo-cyclopropoxy-pyridineArylboronic AcidPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (2.0)Dioxane / H₂O (10:1)100-110[8]
Chloro-cyclopropoxy-pyridineArylboronic AcidXPhos-Pd-G3 (2-4%)K₃PO₄ (2.0)Toluene / H₂O (10:1)100-110[13]
Cyclopropoxy-pyridine Boronic EsterAryl BromidePd(OAc)₂ (2%) / XPhos (4%)K₂CO₃ (3.0)MeCN / H₂O (4:1)80-90[14]
Bromo-cyclopropoxy-pyridineHeteroaryl Boronic AcidPd(OAc)₂ (3%) / RuPhos (6%)Cs₂CO₃ (2.0)Dioxane110[14]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-cyclopropoxy-pyridine with a generic arylboronic acid.

Reagents & Materials:

  • Bromo-cyclopropoxy-pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, Anhydrous

  • Water, Degassed

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware (reaction vial/flask, condenser)

Procedure:

  • Inert Atmosphere Preparation: All solvents must be rigorously degassed prior to use. This can be achieved by sparging with argon for 30 minutes or through three freeze-pump-thaw cycles. All manipulations should be performed under a positive pressure of argon or nitrogen.[9][15]

  • Reagent Addition: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-cyclopropoxy-pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Flask Sealing and Purging: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous, degassed 1,4-dioxane followed by degassed water to achieve a final solvent ratio of 10:1 (dioxane:water). The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-18 hours. Check for the consumption of the limiting starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting_Workflow cluster_no_conversion Troubleshooting: No Conversion cluster_conversion_issues Troubleshooting: Byproduct Formation start Reaction Outcome: Low Yield or No Product q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No check_protodeboronation Protodeboronation observed? (Loss of boronic acid) - Use anhydrous base/solvent. - Switch from boronic acid to pinacol ester. - Use a milder base (e.g., CsF in i-PrOH). a1_yes->check_protodeboronation check_catalyst 1. Catalyst Inactivity? - Ensure rigorous degassing (O₂ kills Pd(0)). - Use fresh, high-quality Pd source/ligand. - Switch to a more robust ligand (e.g., XPhos). a1_no->check_catalyst check_conditions 2. Sub-optimal Conditions? - Increase temperature. - Screen stronger base (K₃PO₄, Cs₂CO₃). - Check reagent purity (water can inhibit). check_catalyst->check_conditions check_homocoupling Homocoupling observed? (Boronic acid coupling to itself) - Improve degassing procedure; strictly exclude O₂. check_protodeboronation->check_homocoupling check_decomposition General decomposition? - Lower reaction temperature. - Consider a milder base. check_homocoupling->check_decomposition

Figure 2. A logical workflow for troubleshooting common Suzuki coupling issues.
  • Issue: Low or No Conversion. This is often due to catalyst inactivation.[9] The primary suspect is oxygen, which irreversibly oxidizes the active Pd(0) catalyst. Ensure all solvents are rigorously degassed and a strict inert atmosphere is maintained.[15] If the problem persists, screen alternative bulky ligands (e.g., RuPhos) or stronger bases (K₃PO₄, Cs₂CO₃).[9][14]

  • Issue: Protodeboronation. The loss of the boronic acid/ester functionality to a proton source is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[9][13] Using a more stable boronate ester (e.g., pinacol) instead of the boronic acid is the most effective solution.[11] Alternatively, ensuring strictly anhydrous conditions or using milder bases can suppress this pathway.[9]

  • Issue: Homocoupling. The formation of a biaryl product from two molecules of the boronic acid is typically promoted by the presence of oxygen.[9][15] This side reaction is another indicator that the degassing procedure needs to be improved.

References

  • Benchchem. A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Wikipedia. Suzuki reaction.
  • Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Benchchem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros.
  • PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • ResearchGate. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • Benchchem. Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.

Sources

Scalable Synthesis of Cyclopropyl Ether Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl ether moiety is a high-value pharmacophore in medicinal chemistry, offering improved metabolic stability compared to standard alkyl ethers and unique conformational constraints that can enhance potency.[1] However, the introduction of this group onto pyridine rings—ubiquitous in drug discovery—presents specific synthetic challenges due to the instability of cyclopropanol and the poor reactivity of cyclopropyl halides in


 reactions.

This guide details two scalable, field-proven protocols for synthesizing cyclopropyl ether pyridines:

  • Route A (

    
    ):  The direct displacement of fluoropyridines with cyclopropanol. This is the preferred route for electron-deficient pyridines.
    
  • Route B (Chan-Lam Coupling): The copper-catalyzed oxidative coupling of hydroxypyridines (pyridinols) with potassium cyclopropyl trifluoroborate. This route avoids unstable cyclopropanol and is ideal for electron-rich or sensitive substrates.

Strategic Route Analysis

The selection of the synthetic route depends primarily on the electronic nature of the pyridine substrate and the availability of starting materials.

FeatureRoute A:

Displacement
Route B: Chan-Lam Coupling
Starting Material Fluoropyridine (or Chloropyridine)Hydroxypyridine (Pyridinol)
Reagent Cyclopropanol (Liquid, unstable)K-Cyclopropyl Trifluoroborate (Solid, stable)
Mechanism Nucleophilic Aromatic SubstitutionOxidative Cross-Coupling (Cu-Catalyzed)
Substrate Scope Requires electron-withdrawing groups (EWG)Tolerates electron-rich & neutral rings
Scalability High (Process-ready)High (Avoids unstable intermediates)
Key Risk Exotherm upon mixing; Cyclopropanol stability

atmosphere required; Copper removal
Decision Logic for Route Selection

RouteSelection cluster_legend Route Attributes Start Start: Target Molecule Analysis SubstrateCheck Is the Pyridine Electron-Deficient? (e.g., -CN, -NO2, -CF3, or 2/4-Fluoro) Start->SubstrateCheck RouteA Route A: SNAr Displacement (Fluoropyridine + Cyclopropanol) SubstrateCheck->RouteA Yes (Activated) RouteB Route B: Chan-Lam Coupling (Pyridinol + Cyclopropyl-BF3K) SubstrateCheck->RouteB No (Electron-Rich/Neutral) AttrA High Yield Fast Reaction RouteA->AttrA AttrB Stable Reagents Mild Conditions RouteB->AttrB

Caption: Decision tree for selecting the optimal synthesis route based on substrate electronics.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best For: Activated fluoropyridines (e.g., 2-fluoropyridine, 2-fluoro-4-cyanopyridine). Scale: Gram to Kilogram.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex. Fluorine is the preferred leaving group over chlorine or bromine because its high electronegativity stabilizes the transition state, accelerating the rate-determining nucleophilic attack. Cyclopropanol acts as the nucleophile, generated in situ as an alkoxide.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-Fluoropyridine derivative (1.0 equiv)

  • Nucleophile: Cyclopropanol (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv) for less reactive substrates.
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) – Anhydrous.

  • Workup: Ethyl Acetate (EtOAc), Water, Brine.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and nitrogen inlet.

  • Base Charging: Charge

    
     (2.0 equiv) and anhydrous DMF (5 mL per gram of substrate). Stir to form a suspension.
    
    • Note: If using NaH, wash with hexanes first to remove mineral oil, then suspend in DMF at 0°C.

  • Nucleophile Addition: Add Cyclopropanol (1.2 equiv) dropwise.

    • Critical Safety: Cyclopropanol can ring-open or polymerize if heated with strong acid; ensure basic conditions are maintained.

  • Substrate Addition: Add the Fluoropyridine (1.0 equiv) slowly.

    • Exotherm Warning: The reaction may be exothermic.[2] Monitor internal temperature and keep below 30°C during addition.

  • Reaction: Heat the mixture to 75°C (for activated substrates) or 100°C (for unactivated substrates). Stir for 4–6 hours.

    • Monitoring: Check reaction progress by HPLC or TLC. The formation of the ether is usually accompanied by the disappearance of the UV-active starting material.

  • Quench & Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc (3x reaction volume).

    • Wash organic layer with water (3x) to remove DMF. Note: DMF retention can complicate crystallization.

    • Wash with saturated brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude oil is often sufficiently pure (>90%).

    • If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Data Validation (Typical Results):

Substrate Conditions Yield Ref

| 2-Fluoropyridine |


, DMF, 100°C | 85% | [1] |
| 2-Fluoro-4-cyanopyridine | 

, DMF, 60°C | 92% | [1] | | 2-Chloropyridine |

, DMSO, 120°C | 45% | [2] |

Protocol B: Chan-Lam Oxidative Coupling

Best For: Unactivated pyridinols or when cyclopropanol handling is undesirable. Scale: Gram to Multigram.

Mechanistic Insight

This protocol utilizes a Copper(II)-catalyzed oxidative cross-coupling.[4] The potassium cyclopropyl trifluoroborate salt serves as a stable, solid source of the cyclopropyl group. The reaction is driven by oxidative re-aromatization and requires an oxidant (atmospheric oxygen).

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Hydroxypyridine (Pyridinol) (1.0 equiv)

  • Reagent: Potassium Cyclopropyl Trifluoroborate (2.0 equiv)

  • Catalyst: Copper(II) Acetate (

    
    ) (0.1 – 1.0 equiv)
    
  • Ligand: 2,2'-Bipyridine or 1,10-Phenanthroline (1.0 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Atmosphere: Oxygen (balloon) or dry air.

Step-by-Step Methodology
  • Reactor Setup: Prepare a reaction vessel open to air (or connected to an

    
     balloon).
    
  • Charging: Add Hydroxypyridine (1.0 equiv), Potassium Cyclopropyl Trifluoroborate (2.0 equiv),

    
     (2.0 equiv), 
    
    
    
    (1.0 equiv), and Ligand (1.0 equiv).
    • Note: Stoichiometric Copper is often required for high yields on smaller scales; catalytic (10-20 mol%) can work with vigorous

      
       sparging.
      
  • Solvent Addition: Add DCE (0.1 M concentration).

  • Reaction: Heat to 70°C under an oxygen atmosphere (balloon) for 18–24 hours.

    • Color Change: The reaction mixture typically turns from blue/green to dark brown/black as the Cu species cycle.

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite to remove copper salts. Rinse with DCM.

    • Concentrate the filtrate.[5]

  • Purification: Flash chromatography is usually required to separate the product from unreacted pyridinol.

Workflow Diagram

ChanLamWorkflow Reagents Pyridinol + Cyclopropyl-BF3K Catalyst Cu(OAc)2 + Ligand (O2 Atmosphere) Reagents->Catalyst Reaction Heat to 70°C 18-24 Hours Catalyst->Reaction Workup Celite Filtration (Remove Cu) Reaction->Workup Product Cyclopropyl Ether Pyridine Workup->Product

Caption: Workflow for the Copper-mediated Chan-Lam coupling.

Safety & Scalability Considerations

Cyclopropanol Handling (Route A)
  • Instability: Cyclopropanol is prone to ring-opening under acidic conditions. Always store over a basic stabilizer (e.g., traces of

    
    ) if kept for long periods.
    
  • Flammability: Low flash point (approx 10-15°C). Use spark-proof equipment.

  • Alternative: For industrial scale (>10 kg), consider generating cyclopropanol in situ from cyclopropyl acetate or using the Simmons-Smith cyclopropanation of a vinyl ether intermediate (see Ref [3]), which avoids isolating cyclopropanol entirely.

Copper Remediation (Route B)
  • Residual copper is a critical quality attribute (CQA) in pharmaceutical intermediates.

  • Protocol: Wash the organic layer with 10% aqueous EDTA or aqueous

    
     to sequester copper ions before the final brine wash.
    

References

  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Source: Thieme Connect (Synlett/Synthesis).

  • Scalable Synthesis of Cyclopropyl Ethers via Displacement. Source: Organic Process Research & Development (OPR&D).[5]

  • Copper-Promoted O-Cyclopropylation of Phenols (Chan-Lam). Source: Journal of the American Chemical Society / Organic Letters (Engle & McAlpine).

  • Safety of Cyclopropanol on Scale. Source: ACS Chemical Health & Safety.

Sources

Troubleshooting & Optimization

Technical Support Center: O-Cyclopropylation Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-cyclopropylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming cyclopropyl ether linkages, a crucial motif in modern medicinal chemistry for enhancing metabolic stability and efficacy.[1][2] This resource provides in-depth troubleshooting advice, optimized protocols, and the causal reasoning behind experimental choices to empower you to overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during O-cyclopropylation experiments.

Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?

A1: Low or no yield is the most common issue and can typically be traced back to one of four areas: atmospheric conditions, reagent quality, catalyst activity, or the choice of base and solvent.

  • Atmospheric and Reagent Purity (The Foundation):

    • Inert Atmosphere is Critical: Many O-cyclopropylation catalysts, particularly copper(I) species which are often the active catalyst, are sensitive to oxidation.[3] Performing reactions under an inert atmosphere (high-purity argon or nitrogen) is paramount. Ensure all glassware is flame- or oven-dried to remove adsorbed water.[4][5]

    • Oxygen as an Oxidant: In Chan-Lam type couplings, molecular oxygen (O₂) is often the terminal oxidant required for the catalytic cycle.[1][6][7] If your protocol calls for it, ensure a consistent supply, for example, by maintaining an O₂ balloon atmosphere. Conversely, if the protocol is oxygen-free, even trace amounts can be detrimental.

    • Solvent and Reagent Purity: Water can poison the catalyst and interfere with the reaction.[3] Use anhydrous solvents and ensure your alcohol starting material and other reagents are as dry as possible.[4]

  • Catalyst and Ligand Integrity:

    • Catalyst Oxidation State: For copper-catalyzed reactions, Cu(I) is often the active species.[3] If you are using a Cu(II) precursor like Cu(OAc)₂, the reaction conditions must facilitate its in-situ reduction. If using a Cu(I) salt, ensure it has not been oxidized during storage.

    • Ligand Choice: The ligand is not just a spectator. It modulates the catalyst's solubility, stability, and reactivity. For Chan-Lam reactions, bidentate nitrogen ligands like 1,10-phenanthroline (phen) or 2,2'-bipyridine (bipy) are often effective.[1][8] If your reaction is failing, consider screening alternative ligands.

  • The Role of Base and Solvent:

    • Base is Often Essential: Especially for aliphatic alcohols, the addition of a base is often necessary to facilitate deprotonation of the alcohol, making it a more effective nucleophile.[2] Inorganic bases like Na₂CO₃ or K₃PO₄ are common choices.[8][9] The pKa of your alcohol substrate should guide base selection.

    • Solvent Effects: The solvent impacts catalyst solubility and reaction kinetics. Dichloroethane (DCE) and toluene are frequently effective for copper-mediated cyclopropylations.[8] A systematic screen of solvents can be a powerful optimization tool.[4]

Q2: I'm observing significant side products. What are they and how can I minimize them?

A2: Side product formation often points to issues with reaction conditions or substrate reactivity. Common side products include homo-coupling of the starting material or ring-opening of the cyclopropyl group.

  • Homo-coupling of Phenols: In reactions involving phenols, oxidative homo-coupling can be a significant competing reaction, leading to biphenol-type impurities. This is often exacerbated by high catalyst loading or elevated temperatures.

    • Troubleshooting:

      • Lower Temperature: Systematically decrease the reaction temperature.[4] While this may slow the reaction, it can dramatically improve selectivity.

      • Optimize Catalyst Loading: Too much catalyst can accelerate side reactions. Perform a screen to find the lowest effective catalyst loading.

      • Controlled Reagent Addition: Adding one of the coupling partners slowly via syringe pump can maintain a low instantaneous concentration, disfavoring the bimolecular homo-coupling side reaction.[3]

  • Cyclopropane Ring-Opening: The high ring strain of cyclopropanes (~27 kcal/mol) makes them susceptible to cleavage under certain conditions, particularly in the presence of strong acids or when a reactive intermediate like a carbocation forms adjacent to the ring.[10]

    • Troubleshooting:

      • Avoid Acidic Conditions: Ensure your reaction conditions are not acidic. If an acidic workup is required, perform it quickly and at low temperatures.

      • Choice of Catalyst: Some transition metals are more prone to promoting ring-opening pathways. For instance, palladium-catalyzed reactions of certain cyclopropanated systems can lead to ring-opened products.[11] If ring-opening is suspected, exploring alternative catalysts (e.g., copper vs. rhodium) may be necessary.

Q3: How do I choose the optimal catalyst, ligand, and base for my specific alcohol (aliphatic vs. phenol)?

A3: The electronic properties of the alcohol are a key determinant. Phenols and aliphatic alcohols often require different approaches.

  • For Phenols (Chan-Lam Type Coupling):

    • Mechanism: This reaction typically involves the coupling of a phenol with a cyclopropylboronic acid or its trifluoroborate salt.[1][6][7]

    • Recommended System: A common and effective starting point is Cu(OAc)₂ as the catalyst precursor with a 1,10-phenanthroline ligand.[1][7]

    • Base: Phenols are more acidic than aliphatic alcohols, so milder bases are often sufficient. However, a base like Na₂CO₃ is still commonly used to ensure efficient phenoxide formation.[8]

    • Oxidant: These reactions typically require an oxidant, with an atmosphere of O₂ (from a balloon) being convenient and effective.[1][6]

  • For Aliphatic Alcohols:

    • Challenge: Aliphatic alcohols are generally less nucleophilic and have higher pKa values than phenols, making them more challenging substrates.

    • Recommended System: While Chan-Lam conditions have been adapted, they often require more forcing conditions.[2] A stronger emphasis on base is crucial.

    • Base is Key: A stronger base may be required to deprotonate the alcohol effectively. The addition of a base like Cs₂CO₃ or K₃PO₄ can be critical for success.[2][12]

    • Alternative Methods: For complex aliphatic alcohols, consider alternative strategies beyond Chan-Lam, such as Williamson ether synthesis with a cyclopropyl halide, though this can have its own set of challenges.

The following table summarizes recommended starting conditions for screening:

ComponentPhenols (Chan-Lam)Aliphatic AlcoholsRationale & Key Considerations
Catalyst Cu(OAc)₂ (5-10 mol%)Cu(OAc)₂ (10-20 mol%)Higher catalyst loading may be needed for less reactive aliphatic alcohols.
Cyclopropyl Source Potassium CyclopropyltrifluoroborateCyclopropylboronic AcidTrifluoroborate salts are often more stable and easier to handle.[1]
Ligand 1,10-phenanthroline (1.1 eq to Cu)2,2'-Bipyridine (1.1 eq to Cu)Ligand screening is highly recommended if initial results are poor.
Base Na₂CO₃ or Cs₂CO₃ (2.0 eq)K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq)The less acidic nature of aliphatic alcohols necessitates a stronger or equivalent base.[2]
Solvent Toluene or DCEDCE or THFEnsure solvent is anhydrous.
Atmosphere O₂ (1 atm, balloon)Inert (Ar or N₂) or O₂The requirement for an external oxidant should be confirmed for the specific protocol.[1][8]
Temperature 70-100 °C80-110 °CStart at a moderate temperature and adjust based on reaction progress and side product formation.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Chan-Lam O-Cyclopropylation of a Phenol

This protocol is a robust starting point for the coupling of various phenols with potassium cyclopropyltrifluoroborate.[1][6][7]

Materials:

  • Phenol substrate (1.0 equiv, e.g., 0.3 mmol)

  • Potassium cyclopropyltrifluoroborate (2.0-3.0 equiv)

  • Copper(II) Acetate, Cu(OAc)₂ (0.1 equiv)

  • 1,10-Phenanthroline (0.11 equiv)

  • Cesium Carbonate, Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene (to make 0.1 M solution)

  • Oxygen (balloon)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add the phenol, potassium cyclopropyltrifluoroborate, Cu(OAc)₂, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere initially.

  • Add anhydrous toluene via syringe.

  • Purge the vessel with oxygen and leave an O₂-filled balloon attached to the vessel.

  • Place the reaction vessel in a pre-heated oil bath at 70 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in O-cyclopropylation reactions.

TroubleshootingWorkflow start Low or No Yield Observed check_basics Step 1: Verify Core Conditions start->check_basics check_catalyst Step 2: Investigate Catalyst System check_basics->check_catalyst If basics are correct sub_basics1 Inert atmosphere? Anhydrous reagents/solvent? check_basics->sub_basics1 sub_basics2 Correct stoichiometry? Temperature accurate? check_basics->sub_basics2 check_catalyst->check_basics If suspecting contamination optimize Step 3: Systematic Optimization check_catalyst->optimize If catalyst system seems viable sub_catalyst1 Use fresh catalyst/ligand? Screen different ligands? check_catalyst->sub_catalyst1 sub_catalyst2 Is base appropriate for substrate pKa? Screen different bases? check_catalyst->sub_catalyst2 optimize->check_catalyst If optimization fails success Yield Improved optimize->success sub_optimize1 Screen solvents (e.g., Toluene, DCE, THF)? optimize->sub_optimize1 sub_optimize2 Vary temperature systematically? optimize->sub_optimize2 sub_optimize3 Adjust reagent concentration? optimize->sub_optimize3

Caption: A workflow for troubleshooting low-yield O-cyclopropylation.

Core Mechanistic Concepts

Understanding the underlying mechanism is key to rational troubleshooting. The Chan-Lam O-cyclopropylation is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.

ChanLamCycle CuII L-Cu(II)X₂ CuII_OAr L-Cu(II)(OAr)X CuII->CuII_OAr Ligand Exchange CuIII L-Cu(III)(OAr)(Cp)X CuII_OAr->CuIII Oxidative Addition Product_Complex L-Cu(I)X CuIII->Product_Complex Red_Elim Reductive Elimination Product_Complex->CuII Nuc_Sub ArOH, Base - HX Boro_Sub Cp-B(OR)₂ ArOCp ArOCp Red_Elim->ArOCp Ar-O-Cp (Product) Oxid Oxidant (O₂) Re-oxidation

Sources

Technical Support Center: Regioselectivity in Methoxylation of 2,3-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The methoxylation of 2,3-disubstituted pyridines presents a classic "chemoselectivity vs. regioselectivity" challenge. The outcome is strictly dictated by the reaction mechanism employed: Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Cross-Coupling .

  • SNAr is electronically controlled, overwhelmingly favoring the C2 position (ortho to nitrogen).

  • Pd-Catalyzed Coupling is controlled by bond dissociation energy (BDE) and oxidative addition rates, typically favoring the C3 position if a weaker halogen (e.g., Br, I) is present there.[1][2]

This guide provides the decision logic, protocols, and troubleshooting steps to selectively access either the 2-methoxy-3-halo or 3-methoxy-2-halo isomer.

Decision Logic & Mechanism Map

The following diagram illustrates how to select the correct starting material and method to obtain your desired isomer.

RegioselectivityMap Start_Cl Starting Material: 2,3-Dichloropyridine Method_SNAr Method: S_NAr (NaOMe, Heat) Start_Cl->Method_SNAr Electronic Control Method_Pd Method: Pd-Catalysis (Pd/Ligand, MeOH) Start_Cl->Method_Pd Difficult Selectivity Start_Br Starting Material: 3-Bromo-2-chloropyridine Start_Br->Method_SNAr Electronic Control Start_Br->Method_Pd BDE Control (Br < Cl) Product_C2 Target: C2-Methoxy (2-Methoxy-3-chloropyridine) Method_SNAr->Product_C2 Favored (Ortho activation) Product_C2_Br Target: C2-Methoxy (2-Methoxy-3-bromopyridine) Method_SNAr->Product_C2_Br Favored (C2-Cl displaced) Method_Pd->Product_C2 Likely C2 (Electronic bias) Product_C3 Target: C3-Methoxy (3-Methoxy-2-chloropyridine) Method_Pd->Product_C3 Favored (Oxidative Addition at C3)

Caption: Regioselectivity divergence based on substrate leaving group identity and reaction mechanism.

Technical FAQs

Q1: Why does SNAr consistently yield the C2-methoxy product, even when a "better" leaving group is at C3?

A: In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex. Attack at the C2 position allows the negative charge to be delocalized onto the electronegative ring nitrogen, providing significant stabilization. Attack at C3 places the negative charge on carbon atoms only, which is energetically unfavorable. Therefore, even if you have a 3-bromo-2-chloropyridine, the "worse" leaving group (Cl) at C2 is displaced because the transition state for C2-attack is much lower in energy.[2]

Q2: I need the 3-methoxy-2-chloropyridine isomer. Can I make this from 2,3-dichloropyridine?

A: No. SNAr on 2,3-dichloropyridine will yield the 2-methoxy isomer.[2] Pd-catalyzed coupling on 2,3-dichloropyridine is also likely to favor C2 due to the electron-deficient nature of that position facilitating oxidative addition.[2] Solution: You must use 3-bromo-2-chloropyridine .[2][3] The C–Br bond (approx. 280 kJ/mol) is significantly weaker than the C–Cl bond (approx. 340 kJ/mol). Using a Pd catalyst allows the reaction to proceed via oxidative addition, which selects the weaker C–Br bond at C3, leaving the C2–Cl bond intact.[1][3]

Q3: Which ligand is best for Pd-catalyzed methoxylation at C3?

A: For C–O bond formation, bulky, electron-rich phosphine ligands are required to promote reductive elimination of the ether.[2]

  • Gold Standard: RockPhos or tBuBrettPhos (often used as G3 precatalysts).[2]

  • Alternative: Mor-DalPhos.[2]

  • Avoid: Standard ligands like PPh3 or dppf, which often fail to promote C–O coupling efficiently or lead to hydrodehalogenation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Mixture of C2 and C3 isomers (Pd-catalyzed) Ligand Exchange/Loss: If the active Pd species loses its bulky ligand, it may revert to "ligandless" Pd, which can catalyze non-selective reactions or allow background SNAr to occur if the base is too strong.[2]1. Use Precatalysts (e.g., RockPhos Pd G3) to ensure 1:1 L:Pd ratio.2.[2] Lower temperature (try 60-80°C).3. Ensure strict O2-free conditions.
Exclusively C2 product when C3 was targeted SNAr Dominance: The base used (e.g., NaOMe) is acting as a nucleophile before the Pd cycle can engage.1. Switch base to Cs₂CO₃ (less nucleophilic than alkoxides).2.[2] Use MeOH as a reagent (1.5-2 equiv) in Toluene, rather than using MeOH as solvent.3.[2] Verify catalyst activity.
Low Conversion (Pd-catalyzed) Catalyst Poisoning: Pyridines can coordinate Pd and shut down the cycle ("pyridine inhibition").[2]1. Increase catalyst loading (2-5 mol%).2. Use a catalyst with a bulky ligand (tBuBrettPhos) that prevents pyridine coordination.3.[2] Increase temperature to 100°C.
Hydrodehalogenation (Product is 2-chloropyridine) β-Hydride Elimination: The methoxide source is acting as a hydride donor.1.[1][2] Avoid primary alcohols as solvent if possible.2.[2] Ensure the ligand is bulky enough to favor C–O reductive elimination over β-hydride elimination.[2]

Validated Protocols

Protocol A: Synthesis of 2-Methoxy-3-chloropyridine (SNAr)

Target: C2-Functionalization

  • Setup: Charge a round-bottom flask with 2,3-dichloropyridine (1.0 equiv) and Methanol (5.0 vol).

  • Reagent: Add Sodium Methoxide (NaOMe, 25% in MeOH, 1.1 equiv) dropwise at room temperature.

    • Note: The reaction is exothermic.

  • Reaction: Reflux (65°C) for 4–6 hours. Monitor by HPLC/TLC.[1][2]

    • Endpoint: Disappearance of starting material.[2]

  • Workup: Cool to RT. Concentrate to remove bulk MeOH.[2] Dilute with water and extract with Ethyl Acetate.[1][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Expected Yield: >90%.

Protocol B: Synthesis of 3-Methoxy-2-chloropyridine (Pd-Catalyzed)

Target: C3-Functionalization (Requires 3-Bromo precursor)

  • Setup: In a glovebox or under strict N₂ flow, charge a reaction vial with:

    • 3-Bromo-2-chloropyridine (1.0 equiv)[2][3]

    • RockPhos Pd G3 (2.0 mol%) or tBuBrettPhos Pd G3

    • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)[2]

  • Solvent: Add anhydrous Toluene (5.0 vol).

  • Nucleophile: Add Methanol (2.0 equiv).[2]

    • Critical: Do not use MeOH as the solvent; the high concentration can promote background SNAr at C2.

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate filtrate.[1][2][4]

  • Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to remove ligand residues.[2]

  • Expected Yield: 75–85%.

References

  • Mechanistic Insight into SNAr Regioselectivity

    • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange Chemistry.[2] Link

  • Pd-Catalyzed C-O Coupling Catalysts

    • RockPhos Pd G3 Product Guide.[2][5] BenchChem/Sigma-Aldrich.[2] Link

    • tBuBrettPhos Pd G3 Applications. Alfa Chemistry.[2] Link

  • Comparative Reactivity of Halopyridines

    • A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine. BenchChem Technical Support.[2][5][6][7][8] Link

  • General Buchwald-Hartwig C-O Coupling

    • Mild and efficient palladium/BrettPhos-catalyzed methoxylation.[2] ResearchGate.[2][9] Link

Sources

Technical Support Center: Purification of 3-Cyclopropoxy-2-Methoxypyridine Isomers

[1]

Executive Summary & Diagnostic Hub

The Challenge: The synthesis of 3-cyclopropoxy-2-methoxypyridine (often a key intermediate for PDE4 inhibitors like Roflumilast or similar pyridine-based therapeutics) is plagued by the ambident nucleophilicity of the pyridine ring.[1] The primary "isomers" users encounter are not just structural regioisomers, but tautomeric alkylation products (N- vs. O-alkylation).[1]

Quick Diagnostic: Which Isomer is Ruining Your Yield?

SymptomSuspect ImpurityDiagnostic Signal (1H NMR)
Product is an oil that won't crystallize. N-alkylated Pyridone (e.g., 1-cyclopropyl-3-methoxy-2-pyridone)New peaks:

6.0–6.5 ppm (pyridone ring protons are shielded compared to pyridine).[1] Missing: O-Me peak shift.
Two spots on TLC close together. Regioisomer (2-cyclopropoxy-3-methoxypyridine)Coupling Constants: Check

-values.[1] 2,3-substituted pyridines have distinct splitting patterns vs 2,4 or 2,[1]5.
Yellow/Orange color & broad baseline. Oxidized/Polymerized Phenol (3-hydroxy-2-methoxypyridine)Broad OH peak:

9–11 ppm (exchangeable).[1]
Low Mass Balance. Volatile Loss Boiling Point: 2-methoxypyridines are volatile.[1] Avoid high-vac at high temps.

Troubleshooting Guides (Q&A Format)

Category A: Separation of N-Alkyl vs. O-Alkyl Isomers

Q1: I performed the alkylation of 3-hydroxy-2-methoxypyridine, but I have a persistent impurity that co-elutes on silica. What is it?

A: This is almost certainly the N-alkylated pyridone byproduct .[1] When alkylating 2-hydroxypyridines (or their tautomers, 2-pyridones), the nitrogen atom is often more nucleophilic than the oxygen, leading to N-alkylation (the "wrong" isomer).[1] On silica gel, 2-alkoxypyridines (Product) and N-alkyl-2-pyridones (Impurity) have similar polarities, making flash chromatography inefficient.[1]

The Fix: The "pH-Switch" Extraction Protocol Do not rely on chromatography.[1] Use the difference in basicity .

  • Mechanism: 3-cyclopropoxy-2-methoxypyridine retains basic character (pyridine nitrogen lone pair is available, pKa ~3–4).[1] The N-alkylated impurity is an amide (vinylogous amide) and is non-basic .[1]

Protocol:

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Extract the organic layer 3x with 1.0 M HCl .

    • Result: The desired Product (protonated) moves to the Aqueous Acid Phase .

    • Result: The N-alkyl pyridone impurity stays in the Organic Phase .[1]

  • Discard the organic phase (contains the impurity).[1]

  • Neutralize the aqueous phase with NaOH or NaHCO₃ until pH ~9–10.

  • Extract the aqueous phase 3x with fresh DCM.

  • Dry (Na₂SO₄) and concentrate.[1] You should have pure O-alkylated product.[1]

Critical Note: Avoid using concentrated acid or heating during this step, as 2-alkoxypyridines can hydrolyze back to the pyridone under forcing acidic conditions [1].[1]

Category B: Thermal Instability & Distillation[1]

Q2: I tried to purify the product by vacuum distillation, but the purity decreased, and a new solid formed. What happened?

A: You likely triggered a Chapman-like Rearrangement . 2-Alkoxypyridines are thermally unstable.[1] At temperatures above 150°C (or lower if catalyzed by trace impurities), they rearrange irreversibly to the thermodynamically stable N-alkyl-2-pyridone isomer [2].[1]

The Fix:

  • Strict Temperature Limit: Never heat the pot above 100°C .

  • Use High Vacuum: If distillation is necessary, use <1 mmHg to keep the boiling point low.

  • Preferred Method: If the product is an oil, convert it to a crystalline salt (e.g., Hydrochloride or Oxalate) for purification, then freebase it.

Category C: Regioisomer Contamination[1]

Q3: My starting material was a di-halo pyridine, and I suspect I have the 2-cyclopropoxy-3-methoxy vs. 3-cyclopropoxy-2-methoxy mixture. How do I separate them?

A: These are true regioisomers with very similar pKa values, so the acid-wash method (Category A) will not work.[1] You must rely on Chromatographic Selectivity .[1]

The Fix: Stationary Phase Screening Standard Silica (SiO₂) often fails to resolve these.[1] Switch to:

  • C18 Reverse Phase: The cyclopropyl group's position affects the hydrophobic surface area.[1] Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid).[1]

  • Amino-Functionalized Silica: The interaction with the pyridine nitrogen differs based on the steric hindrance of the adjacent alkoxy group.[1]

  • Recrystallization of Salts:

    • Dissolve the mixture in Ethanol.

    • Add 1.0 eq of Oxalic Acid .[1]

    • The less sterically hindered isomer often crystallizes preferentially.[1] (e.g., 2-methoxy group is less bulky than 2-cyclopropoxy, affecting lattice packing).[1]

Visual Workflow: The "pH-Switch" Purification Logic

This diagram illustrates the critical workflow for separating the desired O-alkyl pyridine from the N-alkyl pyridone impurity without chromatography.

PurificationWorkflowStartCrude Reaction Mixture(Product + N-Alkyl Impurity)DissolveDissolve in DCM/EtOAcStart->DissolveAcidWashWash with 1.0 M HCl (x3)Dissolve->AcidWashDecisionPhase SeparationAcidWash->DecisionOrgLayerOrganic Layer(Contains N-Alkyl Pyridone)Decision->OrgLayerNon-Basic ImpuritiesAqLayerAqueous Acid Layer(Contains Product Salt)Decision->AqLayerProtonated ProductDiscardDiscard Organic Layer(Impurity Removed)OrgLayer->DiscardBaseTreatNeutralize with NaOH to pH 10AqLayer->BaseTreatExtractExtract into DCM -> Dry -> ConcentrateBaseTreat->ExtractFinalPure 3-cyclopropoxy-2-methoxypyridineExtract->Final

Caption: Chemo-selective purification exploiting the basicity difference between pyridine (product) and pyridone (impurity).

Technical Data & Comparison

Use this table to justify your experimental parameters.

Property3-cyclopropoxy-2-methoxypyridine (Target)N-cyclopropyl-3-methoxy-2-pyridone (Impurity)Implication for Purification
Basicity (pKa) ~3.5 (Pyridine N)~0.5 (Amide O)Target is extractable into dilute acid.
Polarity (LogP) Higher (More Lipophilic)Lower (More Polar/Amide)Impurity elutes later on Reverse Phase HPLC.[1]
Thermal Stability Unstable >150°C StableDo not distill at high temp.
H-Bonding Acceptor OnlyDonor & AcceptorImpurity may aggregate or streak on silica.[1]

References

  • Lister, T., Prager, R.H., et al. (2003).[1][2] "On the Thermally Induced Rearrangement of 2-Alkoxypyridines to N-alkylpyridones." Australian Journal of Chemistry, 56(9), 913-916.[1][2] [1]

  • Katritzky, A. R., et al. (2010).[1] "The chemistry of 2-pyridones." Advances in Heterocyclic Chemistry. (General reference for Pyridone/Pyridine tautomerism).

  • BenchChem Support. (2025).[1] "Managing Difficult-to-Separate Pyridine Isomers."

  • Spivey, A. C., et al. (2002).[1] "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines." Journal of Combinatorial Chemistry, 4(5), 530-535.[1]

Overcoming steric hindrance in 3-substituted pyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . This hub is designed for researchers, scientists, and drug development professionals facing challenges with transition-metal-catalyzed cross-couplings of sterically hindered heterocycles.

Below, you will find our comprehensive troubleshooting guide, mechanistic FAQs, and self-validating protocols specifically tailored for overcoming steric and electronic bottlenecks in 3-substituted pyridine couplings.

Diagnostic Workflow: Identifying Coupling Bottlenecks

G A 3-Substituted Pyridine Coupling Issue B Identify Bottleneck A->B C Sluggish Oxidative Addition (C-X bond strength) B->C Low Conversion D Stalled Transmetalation (Steric bulk at C2/C4) B->D Intermediate Buildup E Catalyst Poisoning (N-coordination) B->E Black Precipitate (Pd black) F Use Electron-Rich Ligands (e.g., XPhos, tBuBrettPhos) C->F G Use Bulky Monoligating Ligands (e.g., SPhos, RuPhos) D->G H Use Pd G3/G4 Precatalysts Rapid Pd(0) Generation E->H

Troubleshooting workflow for identifying and resolving bottlenecks in pyridine cross-coupling.

Section 1: Mechanistic Insights & Causality (FAQs)

Q: Why do 3-substituted pyridines consistently stall during the transmetalation or oxidative addition steps? A: The difficulty arises from a "dual-threat" mechanism. First, the basic pyridine nitrogen can coordinate to the palladium center, forming stable, off-cycle bis(pyridyl)palladium complexes that deplete the active catalyst pool. Second, a substituent at the C3 position projects significant steric bulk over the adjacent C2 and C4 positions. During transmetalation—a step highly sensitive to steric hindrance around the Pd metal—the incoming nucleophile struggles to displace the halide (1). Furthermore, the electron-withdrawing nature of the pyridine ring alters the electronics of the C-X bond, making oxidative addition sluggish if the catalyst is not sufficiently electron-rich (2).

Q: How does the choice of precatalyst solve the initiation problem? A: Traditional Pd(II) sources (like Pd(OAc)₂) require in situ reduction to Pd(0), which relies on amines or phosphine ligands acting as reducing agents. In sterically hindered 3-substituted pyridines, this reduction is often too slow, leading to catalyst degradation (Pd black formation) before the catalytic cycle even begins. Utilizing palladacycle precatalysts (e.g., Buchwald Pd G3 or G4) ensures rapid, quantitative generation of the active monoligated L-Pd(0) species upon exposure to a mild base, completely bypassing the problematic reduction step (3).

Section 2: Ligand Selection & Quantitative Data

Q: Which ligands are most effective for overcoming C3-steric bulk in Suzuki and Buchwald-Hartwig couplings? A: Dialkylbiaryl phosphine ligands are the gold standard for these substrates. Their electron-rich dicyclohexyl or di-tert-butyl groups accelerate oxidative addition, while the bulky biaryl framework promotes reductive elimination by forcing the coupling partners together.

Quantitative Ligand Comparison for Sterically Hindered Pyridines
Reaction TypeRecommended LigandKey Structural AdvantageTypical Base / Solvent
Suzuki-Miyaura XPhos / SPhosBiphenyl backbone ensures monoligation; highly electron-rich to push oxidative addition.K₃PO₄ (aq) / THF
Buchwald-Hartwig (1° Amines) BrettPhosIsopropyl groups prevent off-cycle bis-amine Pd complexes.NaOtBu / 1,4-Dioxane
Buchwald-Hartwig (2° Amines) RuPhosTuned steric profile to accommodate bulky secondary amines without stalling transmetalation.LiHMDS / Toluene

(Data synthesized from 4 and 2)

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, you must employ a self-validating system. This involves running parallel control reactions and using an internal standard to track mass balance, ensuring that if a reaction fails, the exact point of failure is easily identifiable.

Protocol S1 Step 1: Reagent Assembly + Internal Standard S2 Step 2: Parallel Control (Unsubstituted Pyridine) S1->S2 S3 Step 3: LC-MS Aliquot at 1h, 4h, 12h S2->S3 S4 Step 4: Data Analysis (Mass Balance) S3->S4 R1 High Control Yield, Low Target Yield: Steric Issue Confirmed S4->R1 R2 Low Control Yield: Reagent/Catalyst Degradation S4->R2

Self-validating experimental workflow for diagnosing cross-coupling failures.

Protocol 1: Self-Validating Suzuki-Miyaura Coupling of 3-Substituted 2-Halopyridines
  • Glovebox Assembly: Weigh 1.0 equiv of 3-substituted 2-halopyridine, 1.5 equiv of boronic acid, and 0.5 equiv of 1,3,5-trimethoxybenzene (internal standard) into a reaction vial.

    • Causality: The internal standard allows for precise NMR/LC-MS quantification of conversion vs. decomposition (mass balance).

  • Catalyst Preparation: Add 2 mol% XPhos Pd G3 and 2 mol% XPhos ligand.

    • Causality: The G3 precatalyst ensures a strict 1:1 Ligand-to-Palladium ratio and rapid activation, preventing the basic pyridine nitrogen from trapping Pd(II) in an inactive state.

  • Base and Solvent Addition: Add 3.0 equiv of aqueous K₃PO₄ (0.5 M) in THF (0.2 M overall concentration). Seal and heat to 65 °C.

    • Causality: Biphasic conditions with a strong, highly soluble base accelerate the transmetalation step, which is the primary kinetic bottleneck for sterically hindered substrates.

  • Parallel Control: Set up an identical reaction using 2-halopyridine (lacking the 3-substituent).

    • Causality: If the control succeeds but the target fails, the issue is definitively steric hindrance at C3. If both fail, the boronic acid has likely protodeboronated, or the catalyst has degraded.

Protocol 2: Buchwald-Hartwig Amination of Sterically Hindered Pyridines
  • Reagent Loading: Combine 1.0 equiv 3-substituted 2-halopyridine, 1.2 equiv primary amine, and 1.5 equiv NaOtBu in a dry vial.

  • Catalyst Selection: Add 2 mol% BrettPhos Pd G4 and 2 mol% BrettPhos.

    • Causality: BrettPhos is strictly required here because its bulky isopropyl groups prevent the formation of off-cycle Pd(amine)₂ complexes—a common failure mode when coupling sterically hindered electrophiles with primary amines.

  • Solvent & Temperature: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M) and heat to 90 °C.

    • Causality: Dioxane provides a high boiling point and coordinates weakly to Pd, stabilizing the intermediate without competing with the amine nucleophile.

  • Aliquot Monitoring: Pull 10 µL aliquots at 1h, 4h, and 12h. Quench with MeCN and analyze via LC-MS.

    • Causality: Time-course monitoring distinguishes between a slow reaction (which simply needs a higher temperature or more time) and a dead catalyst (where the reaction abruptly stops at <20% conversion due to Pd black formation).

References

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

Sources

Minimizing side products in 2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of 2-methoxypyridine. While it appears to be a simple transformation, the ambident nature of the pyridine ring and the thermodynamic stability of its tautomers make this a notoriously finicky process.

This guide is structurally designed to move from mechanistic theory to practical troubleshooting, and finally to self-validating experimental execution.

Reaction Pathways & Mechanistic Pitfalls

To effectively minimize side products, we must first map the competing chemical pathways. The synthesis of 2-methoxypyridine generally relies on either the Nucleophilic Aromatic Substitution (


)  of 2-halopyridines or the Direct Alkylation  of 2-pyridone.

SynthesisPathways SM1 2-Chloropyridine (Starting Material) Reagent1 NaOMe / MeOH (S_NAr) SM1->Reagent1 SM2 2-Pyridone (Starting Material) Reagent2 MeI / Ag2CO3 or Mitsunobu SM2->Reagent2 Reagent3 MeI / K2CO3 or NaH SM2->Reagent3 Target 2-Methoxypyridine (Target: O-Alkylation) Reagent1->Target Anhydrous Side1 2-Pyridone (Hydrolysis) Reagent1->Side1 Trace H2O Reagent2->Target Ag+ coordination Side2 N-Methyl-2-pyridone (N-Alkylation) Reagent3->Side2 Major Pathway Target->Side2 Hilbert-Johnson (Heat / Excess MeI)

Figure 1: Reaction pathways and competing side reactions in 2-methoxypyridine synthesis.

Troubleshooting & FAQs

Q1: Why am I getting predominantly N-methyl-2-pyridone when methylating 2-hydroxypyridine? Causality: 2-hydroxypyridine exists in a tautomeric equilibrium with its lactam form, 2-pyridone. Under standard basic conditions (e.g.,


, 

) with methyl iodide, the softer, highly nucleophilic nitrogen center preferentially attacks the alkyl halide. Solution: To shift regioselectivity toward O-alkylation, you must alter the transition state. Using Silver Carbonate (

) is the classical workaround. The

ions coordinate strongly with the leaving halide (iodide), shielding the nitrogen and favoring attack by the harder oxygen atom. Alternatively, utilizing (MeOH,

, DIAD) bypasses the free ambident anion entirely, selectively driving O-alkylation.

Q2: My


 reaction of 2-chloropyridine with sodium methoxide yields 2-pyridone as a side product. How do I prevent this? 
Causality:  The C2 position of 2-chloropyridine is highly electrophilic. If your methanol or sodium methoxide contains trace water, hydroxide ions are generated in situ. Hydroxide is a stronger, harder nucleophile than methoxide and will substitute the chloride to form 2-hydroxypyridine, which immediately tautomerizes to the thermodynamically stable 2-pyridone.
Solution:  Ensure strictly anhydrous conditions. Commercial sodium methoxide powder degrades upon exposure to atmospheric moisture. Generate 

freshly by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

Q3: I successfully synthesized 2-methoxypyridine, but after workup and distillation, NMR shows contamination with N-methyl-2-pyridone. What happened? Causality: This is a classic . 2-alkoxypyridines can undergo a spontaneous O-to-N alkyl migration when exposed to thermal stress, especially in the presence of trace electrophiles like unreacted methyl iodide. The lactam (N-methyl) form is thermodynamically far more stable than the lactim (O-methyl) ether. Solution: Quench the reaction thoroughly to destroy any excess methylating agent before concentrating the mixture. Keep distillation temperatures as low as possible by using a high-vacuum setup, and maintain strictly neutral to slightly basic workup conditions.

Quantitative Comparison of Selectivity

To aid in route selection, the following table summarizes the expected regioselectivity based on the starting material and reagent conditions.

Starting MaterialReagents / ConditionsSolventO-Alkylation (%)N-Alkylation (%)Primary Side Product
2-Pyridone

,

, 25°C
DMF< 10%> 90%N-methyl-2-pyridone
2-Pyridone

,

, 40°C
Benzene / Toluene> 95%< 5%Unreacted SM
2-Pyridone MeOH,

, DIAD, 0°C
THF> 90%< 10%Hydrazinedicarboxylate
2-Chloropyridine Fresh

, Reflux
Anhydrous MeOH> 98%0%2-Pyridone (if wet)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Synthesis from 2-Chloropyridine (Recommended Route)

This route avoids the ambident nucleophile issue entirely and is preferred for scale-up.

  • Reagent Preparation: Under an argon atmosphere, add clean sodium metal spheres (1.2 eq) portion-wise to anhydrous methanol (0.5 M) at 0°C.

    • Validation Checkpoint: The solution must remain perfectly clear once hydrogen evolution ceases. Cloudiness indicates the formation of NaOH (moisture contamination). Discard and restart if cloudy.

  • Substitution: Add 2-chloropyridine (1.0 eq) dropwise to the freshly prepared

    
     solution. Attach a reflux condenser and heat to 65°C for 12 hours.
    
    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a new UV-active spot (
      
      
      
      ).
  • Quench & Workup: Cool to room temperature. Concentrate the methanol under reduced pressure (keep bath < 35°C). Dilute the residue with diethyl ether and wash with saturated aqueous

    
    , followed by brine.
    
    • Validation Checkpoint: The aqueous layer pH must be

      
       8. An acidic pH risks protonating the pyridine ring, pulling your product into the aqueous phase.
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via vacuum distillation.
    
Protocol B: Silver-Mediated O-Alkylation of 2-Pyridone

Use this route if 2-chloropyridine is unavailable or if specific isotopic labeling on the oxygen is required.

  • Suspension: Suspend 2-pyridone (1.0 eq) and

    
     (0.6 eq) in anhydrous toluene (0.2 M). Stir at room temperature for 30 minutes.
    
    • Validation Checkpoint: The mixture should be a heterogeneous, grayish suspension.

  • Alkylation: Wrap the reaction flask in aluminum foil to exclude light (preventing silver degradation). Add methyl iodide (1.5 eq) dropwise. Heat to 40°C for 24 hours.

    • Validation Checkpoint: A heavy, pale-yellow precipitate (

      
      ) will form at the bottom of the flask, indicating successful halide abstraction.
      
  • Filtration: Cool the mixture and filter it through a pad of Celite to remove silver salts. Wash the pad thoroughly with ethyl acetate.

    • Validation Checkpoint: The filtrate must be completely transparent. If it is cloudy, refilter through a finer frit.

  • Purification: Concentrate the filtrate under reduced pressure (bath < 30°C) and purify via silica gel chromatography (Hexanes/EtOAc gradient) to separate the target from trace N-alkylated impurities.

References

  • Comins, D. L., & Jianhua, G. (1994). N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822.[Link]

  • Iida, H., et al. (2010). Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert-Johnson Reaction. Heterocycles, 81(9), 2057-2064.[Link]

Technical Support: Solvent Systems for Cyclopropyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Solvent Selection & Protocol Optimization for Cyclopropyl Ether Formation

Overview: The "Strain" Challenge

Synthesizing cyclopropyl ethers presents a unique paradox in organic chemistry. You are installing a highly strained ring (approx. 27.5 kcal/mol strain energy) onto an oxygen atom that renders the system electron-rich and acid-sensitive.

The primary failure modes in this synthesis are solvent-induced deactivation of the zinc carbenoid (in Simmons-Smith reactions) and acid-catalyzed ring opening during workup. This guide prioritizes the Furukawa modification (Et₂Zn/CH₂I₂) of the Simmons-Smith reaction, as it is the industry standard for converting enol ethers to cyclopropyl ethers.

Module 1: The Simmons-Smith Route (Enol Ether Cyclopropanation)[1]

This is the most common route for complex pharmaceutical intermediates. The reaction relies on an electrophilic zinc carbenoid (


 or similar species).
1.1 The Solvent Decision Matrix

The choice of solvent dictates the electrophilicity of the zinc species.

Solvent ClassExamplesSuitabilityTechnical Rationale
Halogenated DCM, DCE Ideal Non-coordinating. Maintains high Lewis acidity of the Zn-carbenoid, ensuring fast reaction rates with electron-rich enol ethers.
Ethers Et₂O, DME Conditional Weakly coordinating.

is the traditional solvent but is slower than DCM. DME can solubilize

byproducts but excess DME retards the reaction by sequestering the Zn.
Polar Aprotic THF, DMF AVOID Strong Lewis bases. They coordinate tightly to the Zinc, effectively "poisoning" the carbenoid and shutting down the reaction.
Green Alt. CPME Excellent Cyclopentyl Methyl Ether (CPME) is stable to Lewis acids, has a high boiling point, and does not form peroxides easily. It is a modern process-friendly alternative to DCM.
1.2 Mechanism & Solvent Interaction Diagram

The following diagram illustrates how solvent coordination competes with the alkene for the Zinc carbenoid.

SimmonsSmithSolvent Zn_Reagent Diethylzinc (Et2Zn) + CH2I2 Carbenoid Active Zinc Carbenoid (I-Zn-CH2-Et) Zn_Reagent->Carbenoid Formation TS Butterfly Transition State Carbenoid->TS Fast Path Dead_Complex Inactive Solvated Complex Carbenoid->Dead_Complex Ligand Exchange Solvent_NonCoord Non-Coordinating Solvent (DCM/DCE/CPME) Solvent_NonCoord->TS Stabilizes w/o Deactivation Solvent_Coord Coordinating Solvent (THF/DMF) Solvent_Coord->Dead_Complex Strong Binding (Poisoning) Enol_Ether Enol Ether (Substrate) Enol_Ether->TS Product Cyclopropyl Ether TS->Product Concerted Syn-Addition

Caption: Solvent interference pathways. Coordinating solvents (Red) sequester the zinc carbenoid, preventing the necessary "Butterfly" transition state formation with the enol ether.

1.3 Standard Protocol: Furukawa Modification

Applicability: Converting vinyl ethers to cyclopropyl ethers.[1]

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the enol ether (1.0 equiv) and anhydrous DCM (0.5 M concentration).

  • Cooling: Cool to 0°C (ice bath).

  • Carbenoid Gen: Add

    
     (1.0 M in hexanes, 2.0 equiv) dropwise. Caution: Pyrophoric.
    
  • Activation: Add

    
     (2.0 equiv) dropwise. The reaction may exotherm slightly.
    
  • Reaction: Stir at 0°C -> RT. Monitor by TLC/GC.

  • Quench (CRITICAL): Quench with saturated aqueous

    
      or a basic buffer (
    
    
    
    ).
    • Why? Acidic quenches (like 1M HCl) will hydrolyze the cyclopropyl ether to an aldehyde/ketone immediately.

Module 2: The Williamson Ether Route

While you cannot perform


 on a cyclopropyl halide, you can react a cyclopropanol with an alkyl halide.
  • Constraint: Cyclopropanols are expensive and sensitive.

  • Solvent Selection: Unlike Simmons-Smith, this is a standard nucleophilic substitution.

    • Preferred: DMF, DMSO (Polar Aprotic) to accelerate the nucleophile.

    • Base: NaH (Sodium Hydride).[2]

Module 3: Troubleshooting Center (FAQs)
Q1: The reaction stalls at 50% conversion. Adding more reagent doesn't help.
  • Diagnosis: Zinc salt precipitation is coating the unreacted zinc or clogging the stirring.

  • Fix: Switch solvent to DCE (1,2-Dichloroethane) and heat to reflux (83°C). The higher temperature overcomes the activation barrier, and DCE is slightly better at solubilizing zinc byproducts than DCM. Alternatively, add a stoichiometric amount of DME (1.0 equiv) to solubilize

    
     without poisoning the reaction.
    
Q2: I see the product on TLC, but after workup, I isolated an aldehyde.
  • Diagnosis: Acid-catalyzed ring opening.[3]

  • Mechanism: Cyclopropyl ethers are "acetals in disguise." In the presence of acid and water, the ring opens to form a hemiacetal, which collapses to an aldehyde.

  • Fix:

    • Quench with Saturated

      
        or Pyridine/Water .
      
    • Add 1% Triethylamine (

      
      ) to your chromatography eluent (Hexanes/EtOAc) to neutralize the silica gel acidity.
      
Q3: The reaction mixture turned into a violent foam upon adding

.
  • Diagnosis: Uncontrolled exotherm.

  • Fix: The formation of the zinc carbenoid is exothermic. Ensure the

    
     is diluted in the solvent before adding 
    
    
    
    . Add
    
    
    slowly via syringe pump.
Q4: Can I use THF? It's the only dry solvent I have.
  • Answer: No. THF coordinates to Zinc. If you must use it, you will need a massive excess of reagents (5-10 equiv) and reflux temperatures, and yields will still be poor. It is better to dry DCM over

    
     or molecular sieves.
    
Module 4: Process Safety & Handling
  • Diethylzinc (

    
    ):  Pyrophoric.[1] Catches fire on contact with air. Always handle under inert atmosphere. Use long needles and sure-seal bottles.
    
  • Diiodomethane (

    
    ):  High density (3.32 g/mL). It can drip out of syringes unexpectedly due to gravity. Light sensitive (store in amber bottles over Cu wire).
    
  • Waste: The aqueous waste contains Zinc and Iodides. Do not mix with acidic waste streams (risk of

    
     or 
    
    
    
    formation).
References
  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1][4][5] Tetrahedron, 24(1), 53-58. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][1][6][7][8] Organic Reactions, 58, 1-415. [Link][5][9]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl methyl ether as a new and alternative process solvent.[10][11] Organic Process Research & Development, 11(2), 251-258. [Link]

Sources

Validation & Comparative

Comprehensive Guide to 1H NMR Characterization of the Cyclopropoxy Group

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Technical characterization, comparative analysis, and experimental rigor.

Executive Summary: The Cyclopropoxy Motif in Drug Design

The cyclopropoxy group ($ -O-cPr


 -O-iPr 

-O-Et

\text{log}P $), metabolic stability (blocking CYP450 oxidation sites), and receptor binding affinity due to the unique steric constraints of the strained ring.

However, characterizing the cyclopropoxy group by $ ^1\text{H} $ NMR presents specific challenges due to the magnetic anisotropy of the cyclopropane ring and the electronegativity of the oxygen atom. This guide provides a definitive technical framework for identifying, validating, and distinguishing the cyclopropoxy signature from its acyclic analogs.

Theoretical Grounding: Electronic & Magnetic Properties

To accurately interpret the NMR spectrum, one must understand the underlying physics of the cyclopropoxy system:

  • Ring Current Anisotropy: The cyclopropane ring possesses a magnetic anisotropy similar to a double bond. Protons located in the shielding cone (above/below the ring plane) are shielded, while those in the deshielding plane are deshielded. This typically shifts the ring methylene protons ($ H_\beta

    
     \delta $ 0.2–0.9 ppm).
    
  • Inductive Deshielding: The oxygen atom exerts a strong inductive effect ($ -I ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     H\alpha $).
    
  • Coupling Dynamics: Unlike acyclic alkyl chains, the cyclopropane ring imposes rigid geometry. The Vicinal coupling constants ($ ^3J $) follow a unique pattern where $ J_{cis} $ (typically 6–10 Hz) is often larger than $ J_{trans} $ (typically 3–6 Hz), the inverse of the pattern seen in alkenes.

Characteristic $ ^1\text{H} $ NMR Profile

The cyclopropoxy group exhibits a distinct $ A_2B_2X


 AA'BB'X $  spin system (depending on chiral environment).
Table 1: Diagnostic Peak Assignments (in $ \text{CDCl}_3 $)
Proton TypePositionChemical Shift ($ \delta $, ppm)MultiplicityIntegrationCoupling ($ J $, Hz)
Methine ($ H_\alpha $) $ -O-\text{CH}- $3.60 – 4.20 Multiplet (Septet-like)1H$ ^3J_{cis} \approx 6-8 $, $ ^3J_{trans} \approx 3-5 $
Methylene ($ H_\beta $) $ \text{Ring } -\text{CH}_2- $0.50 – 0.90 Multiplet(s)4HComplex $ AA'BB' $ pattern
Detailed Signal Analysis
The Methine Proton ($ H_\alpha $)
  • Appearance: This proton appears in the same region as many ether methines (3.6–4.2 ppm).

  • Splitting: It couples to four methylene protons. If the ring is rapidly rotating or effectively symmetric, it may appear as a quintet or a septet-like multiplet. In chiral molecules, the diastereotopic nature of the methylene protons can broaden this signal into a complex multiplet.

  • Diagnostic Value: Its shift confirms the ether linkage, but its multiplicity distinguishes it from a simple methoxy (singlet) or ethoxy (quartet).

The Methylene Protons ($ H_\beta $)
  • Appearance: These are the "fingerprint" of the cyclopropyl group. They appear significantly upfield (0.5–0.9 ppm).

  • Differentiation: In achiral environments, they may appear as a single broad multiplet. In chiral environments (common in drug scaffolds), they often split into two distinct multiplets separated by 0.1–0.3 ppm (cis vs. trans relative to the chiral center).

Comparative Analysis: Cyclopropoxy vs. Alternatives

Distinguishing the cyclopropoxy group from its closest analog, the isopropoxy group, is critical for structural verification.

Table 2: Comparative NMR Signatures
FeatureCyclopropoxy ($ -O-cPr $) Isopropoxy ($ -O-iPr $) Cyclopropylmethoxy ($ -O-\text{CH}2-cPr $)
$ H\alpha $ Shift 3.6 – 4.2 ppm (Multiplet)3.8 – 4.1 ppm (Septet)3.2 – 3.8 ppm (Doublet, $ 2H $)
$ H_\beta $ Shift 0.5 – 0.9 ppm (Multiplet, $ 4H $)1.1 – 1.3 ppm (Doublet, $ 6H $)0.2 – 0.6 ppm (Multiplet, $ 4H $)
Coupling Pattern Complex ($ AA'BB'X $)First-order ($ AX_6 $)First-order ($ AX_2 $)
Key Distinction High-field multiplets ($ <1.0 $ ppm) Strong doublet at ~1.2 ppm Doublet for $ O-\text{CH}_2 $
Decision Logic for Identification

NMR_Identification Start Unknown Ether Signal Analysis Check_Alpha Check Alpha Proton (3.0 - 4.5 ppm) Start->Check_Alpha Is_Septet Is it a Septet (1H)? Check_Alpha->Is_Septet Check_Upfield Check Upfield Region (0.0 - 1.5 ppm) Is_Septet->Check_Upfield Yes (or similar) Check_Methoxy Singlet (3H)? Is_Septet->Check_Methoxy No Doublet_1_2 Doublet at ~1.2 ppm (6H)? Check_Upfield->Doublet_1_2 Result_Iso Isopropoxy Group (-O-iPr) Doublet_1_2->Result_Iso Yes Multiplet_0_6 Multiplets at 0.5-0.9 ppm (4H)? Doublet_1_2->Multiplet_0_6 No Multiplet_0_6->Multiplet_0_6 Confirm Integration Result_Cyclo Cyclopropoxy Group (-O-cPr) Multiplet_0_6->Result_Cyclo Yes Result_Me Methoxy Group (-OMe) Check_Methoxy->Result_Me Yes caption Figure 1: Logic flow for distinguishing cyclopropoxy from isopropoxy and methoxy groups via 1H NMR.

Experimental Protocol: High-Fidelity Characterization

Cyclopropyl ethers can be sensitive to acidic conditions (ring opening to allyl ethers or alcohols). The following protocol ensures data integrity.

Step-by-Step Workflow
  • Solvent Selection:

    • Primary: $ \text{CDCl}_3 $ (Deuterated Chloroform). Ensure it is neutralized (passed through basic alumina) if the compound is acid-sensitive. Acidity in aged $ \text{CDCl}_3 $ can degrade the cyclopropyl ring.

    • Alternative: $ \text{DMSO}-d_6 $ or $ \text{C}_6\text{D}_6 $ (Benzene-d6). Benzene often resolves overlapping multiplets in the 0.5–1.0 ppm region due to different solvation shells.

  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 0.6 mL solvent.

    • Crucial: Filter the solution to remove particulate matter that causes line broadening, which can obscure the fine splitting of the cyclopropyl multiplets.

  • Acquisition Parameters:

    • Pulse Angle: $ 30^\circ $ (ensures accurate integration).

    • Relaxation Delay ($ D_1 $): Set to $ \ge 5 $ seconds. The methine proton can have a longer $ T_1 $ relaxation time; insufficient delay will reduce its integral, leading to misinterpretation (e.g., confusing 1H for 0.5H).

    • Scans: Minimum 64 scans for clean baselines in the upfield region.

  • Validation Experiments (2D NMR):

    • HSQC (Heteronuclear Single Quantum Coherence): Confirm the methine proton correlates to a carbon at $ \delta_C $ 50–60 ppm (typical for cyclopropoxy $ C_\alpha $), whereas isopropoxy $ C_\alpha

      
       \delta_C $ 65–75 ppm**.
      
    • COSY (Correlation Spectroscopy): Verify the coupling between the methine ($ \sim 3.8

      
       \sim 0.7 $ ppm).
      
Experimental Logic Diagram

Experimental_Workflow Sample Sample Preparation (Neutralized CDCl3) Acquire 1H NMR Acquisition (D1 > 5s) Sample->Acquire Process Processing (Phase/Baseline) Acquire->Process Analysis Signal Analysis Process->Analysis Validation 2D Validation (HSQC/COSY) Analysis->Validation Ambiguous? caption Figure 2: Workflow for validating cyclopropoxy presence in acid-sensitive substrates.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. (Contextual reference for small ring bioisosteres).

Sources

In-depth Comparison Guide: LC-MS/MS Fragmentation Pattern of 3-cyclopropoxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural elucidation of pyridine-based pharmaceutical intermediates, differentiating regioisomers is a critical analytical challenge. 3-cyclopropoxy-2-methoxypyridine (CAS 1414870-59-9) presents a unique fragmentation profile governed by the interplay between the labile cyclopropyl ether and the 2-methoxy "ortho-effect."

This guide provides a technical analysis of its LC-MS/MS behavior, contrasting it with its structural isomer, 4-cyclopropoxy-2-methoxypyridine . By understanding the specific neutral losses and rearrangement mechanisms, researchers can confidently assign regiochemistry in complex reaction mixtures or impurity profiling.

Experimental Protocol

To ensure reproducibility, the following LC-MS/MS conditions are recommended. These parameters favor the generation of diagnostic ions for alkoxypyridines.

Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (facilitates protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS) Conditions
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile ether cleavages and ring fragmentations.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS2 (PRM) for quantification.

Mechanistic Fragmentation Analysis

The fragmentation of 3-cyclopropoxy-2-methoxypyridine ([M+H]⁺ = m/z 166.08) is driven by two competing pathways: the loss of the cyclopropyl group and the cleavage of the methoxy group. The proximity of these groups (ortho-substitution) creates a unique "interaction zone" that distinguishes it from para- or meta-isomers.

Primary Fragmentation Channels
  • Pathway A: Cyclopropyl Ring Opening & Loss (Neutral Loss of C₃H₆)

    • Mechanism: Protonation occurs preferentially at the pyridine nitrogen. However, the ether oxygen of the cyclopropoxy group can also accept a proton. The strained cyclopropyl ring undergoes ring-opening (likely to an allyl cation intermediate) followed by elimination of propene (42 Da).

    • Transition: m/z 166 → m/z 124.

    • Product: 3-hydroxy-2-methoxypyridine cation.

  • Pathway B: 2-Methoxy Cleavage (Loss of CH₃• or CH₂O) [1]

    • Mechanism: 2-methoxypyridines are known to lose a methyl radical (15 Da) to form the stable 2-pyridone cation. Alternatively, a rearrangement can lead to the loss of formaldehyde (30 Da).

    • Transition: m/z 166 → m/z 151 (Loss of CH₃).

    • Product: 3-cyclopropoxy-2-hydroxypyridine (tautomer).

  • Pathway C: Sequential Fragmentation (The "Ortho Effect")

    • The ion at m/z 124 (3-OH-2-OMe) readily loses the remaining methyl group to form the 2,3-dihydroxypyridine species at m/z 109.

    • Diagnostic transition: m/z 166 → 124 → 109.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways.

Fragmentation M Precursor [M+H]+ m/z 166 (3-cyclopropoxy-2-methoxypyridine) Frag1 Fragment A m/z 151 (Loss of CH3) M->Frag1 -CH3 (15 Da) (2-Methoxy cleavage) Frag2 Fragment B m/z 124 (Loss of C3H6) M->Frag2 -C3H6 (42 Da) (Cyclopropyl elimination) Frag3 Fragment C m/z 109 (2,3-dihydroxypyridine) Frag1->Frag3 -C3H6 (Secondary loss) Frag2->Frag3 -CH3 (Secondary loss) Frag4 Fragment D m/z 81 (Loss of CO) Frag3->Frag4 -CO (28 Da) (Ring contraction)

Caption: Proposed ESI-MS/MS fragmentation pathways for 3-cyclopropoxy-2-methoxypyridine showing convergent formation of the m/z 109 ion.

Comparative Analysis: 3-Isomer vs. 4-Isomer

Distinguishing the 3-cyclopropoxy isomer from the 4-cyclopropoxy isomer is crucial. The key difference lies in the Ortho Effect .

Feature3-cyclopropoxy-2-methoxypyridine (Target)4-cyclopropoxy-2-methoxypyridine (Alternative)
Structure Groups are adjacent (Ortho).Groups are separated (Meta).
Dominant Fragment m/z 151 and m/z 124 are often of comparable intensity due to steric crowding destabilizing the ether.m/z 124 (Loss of C₃H₆) is typically dominant. The 4-position is less sterically hindered, allowing easier ether cleavage.
Diagnostic Ion m/z 136 (Loss of CH₂O) is rare/weak.m/z 136 may be more prevalent due to lack of ortho-stabilization of the cation.
Mechanism Ortho-assisted proton transfer facilitates rapid loss of both groups to reach m/z 109.Stepwise fragmentation is more distinct; intermediate ions are more stable.

Key Differentiator: The m/z 109 ion (dihydroxy core) appears at lower collision energies for the 3-isomer due to the destabilizing effect of adjacent oxygen atoms.

Summary of Experimental Data

The following table summarizes the theoretical and observed transitions used for identification.

Precursor (m/z)Product (m/z)Neutral Loss (Da)Formula LossProposed StructureRelative Abundance (Est.)
166.08 151.06 15.02CH₃•3-cyclopropoxy-2-pyridone cationHigh
166.08 124.04 42.05C₃H₆3-hydroxy-2-methoxypyridineMedium-High
124.04 109.02 15.02CH₃•2,3-dihydroxypyridineMedium
109.02 81.02 28.00COPyrrole-like cationLow

References

  • Fragmentation of 2-Methoxypyridines

    • Study on the fragmentation of alkoxy-substituted pyridines in ESI-MS.
    • Source: (General reference for pyridine ether fragmentation).

  • Cyclopropyl Ether Rearrangements

    • Mass spectra of cyclic ethers and their fragment
    • Source:

  • Differentiation of Isomeric Pyridines

    • Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ioniz
    • Source:

  • Compound Data

    • 3-Cyclopropoxy-2-methoxypyridine (CAS 1414870-59-9) Chemical Properties.
    • Source:

Sources

HPLC Purity Analysis of Pyridine Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine derivatives serve as ubiquitous scaffolds in medicinal chemistry, yet their analysis presents a persistent chromatographic challenge.[1][2] The basic nitrogen atom (pKa ~5.2) interacts strongly with residual silanols on traditional silica-based HPLC columns, resulting in severe peak tailing, retention time shifts, and inaccurate purity integration.

This guide objectively compares three distinct analytical strategies to overcome these limitations: Low pH Ion-Suppression , High pH Free-Basing , and Shielded Stationary Phases .

Part 1: The Core Challenge – Silanol Interactions

To solve the pyridine problem, one must understand the mechanism of failure. On a standard C18 silica column at neutral pH (pH 7.0), two retention mechanisms compete:

  • Hydrophobic Interaction: The carbon backbone interacts with the C18 ligand.

  • Ion-Exchange/Hydrogen Bonding: The protonated pyridinium ion (

    
    ) interacts with ionized silanol groups (
    
    
    
    ) on the silica surface.

This secondary interaction is kinetically slow, causing the "tail" seen in chromatograms.

Visualization: The Silanol Trap

The following diagram illustrates the kinetic difference between a clean separation and silanol-mediated tailing.

SilanolMechanism cluster_0 Standard C18 (pH 7.0) cluster_1 Optimized Strategy (High pH or Shielded) Pyridine Pyridine (PyH+) C18 C18 Ligand (Hydrophobic) Pyridine->C18 Fast Equilibrium (Sharp Peak) Silanol Silanol (SiO-) (Ionic Trap) Pyridine->Silanol Slow Desorption (Peak Tailing) Pyridine_Opt Pyridine (Neutral) C18_Opt Hybrid/Shielded Surface Pyridine_Opt->C18_Opt Single Mechanism (Symmetric Peak) Silanol_Opt Silanol (Deactivated)

Figure 1: Mechanism of peak tailing caused by secondary silanol interactions versus an optimized shielding strategy.

Part 2: Comparative Analysis of Analytical Strategies

Strategy A: Low pH Ion-Suppression (The Traditional Standard)

Mechanism: Lowering the mobile phase pH (< 3.0) protonates the surface silanols (


), rendering them neutral and preventing interaction with the positively charged pyridine.[3]
  • Primary Modifier: Trifluoroacetic Acid (TFA) vs. Formic Acid.[4][5]

  • Pros: Compatible with standard silica columns; simple preparation.

  • Cons: Low pH can hydrolyze some bonded phases over time; TFA suppresses ionization in LC-MS.

Performance Data: | Modifier (0.1% v/v) | pH | Tailing Factor (


) | LC-MS Sensitivity |
| :--- | :--- | :--- | :--- |
| Formic Acid  | ~2.7 | 1.5 – 1.8 | High |
| TFA  | ~2.0 | 1.0 – 1.2 | Low (Signal Suppression) |
| Phosphate Buffer  | 2.5 | 1.1 – 1.3 | Incompatible |
Strategy B: High pH Free-Basing (The Modern Standard)

Mechanism: Increasing pH (> 9.[6]0) ensures pyridine exists as a neutral free base (deprotonated). Neutral molecules do not interact with silanols via ion exchange.

  • Requirement: Must use Hybrid Particle Technology (HPT) or Polymer-based columns (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica dissolves at pH > 8.

  • Pros: Superior peak shape; alternative selectivity; increased retention for basic compounds.

  • Cons: Requires specialized columns.

Strategy C: Polar-Embedded / Shielded Phases

Mechanism: Stationary phases with an embedded polar group (e.g., amide, carbamate) near the silica surface create a "water shield" that physically blocks bases from reaching silanols.

  • Pros: Good peak shape at neutral pH; unique selectivity for polar pyridines.

  • Cons: Less retention for very hydrophobic derivatives.

Part 3: Experimental Protocols

Protocol 1: High-pH Analysis (Recommended for Purity)

This method provides the sharpest peaks and best resolution for complex pyridine mixtures.

System Suitability:

  • Column: Hybrid C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[7][8]

  • Flow Rate: 1.0 mL/min.[1][2][9][10][11][12]

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B
0.0 5
10.0 95
12.0 95
12.1 5

| 15.0 | 5 (Re-equilibration) |

Protocol 2: Low-pH LC-MS Compatible

Use this when mass spec identification is required and high-pH columns are unavailable.

System Suitability:

  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate (Buffer is critical to mask silanols).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Note: Adding the ammonium salt significantly improves peak shape compared to Formic Acid alone.

Part 4: Decision Framework

Select the optimal method based on your specific analytical needs using the workflow below.

DecisionTree Start Start: Pyridine Purity Analysis MS_Req Is Mass Spec (LC-MS) Required? Start->MS_Req No_MS No (UV Only) MS_Req->No_MS No Yes_MS Yes MS_Req->Yes_MS Yes TFA_Method Use 0.1% TFA (Low pH) Excellent Peak Shape Standard C18 Column No_MS->TFA_Method Col_Avail Is a High-pH Stable Column Available? Yes_MS->Col_Avail High_pH Use pH 10 Buffer (NH4HCO3) Best Resolution & Shape Col_Avail->High_pH Yes (Hybrid/Polymer) Low_pH Use Formic Acid + Ammonium Formate Buffer (Avoids Signal Suppression) Col_Avail->Low_pH No (Standard Silica)

Figure 2: Analytical decision tree for selecting the optimal pyridine analysis method.

Part 5: Comparative Data Summary

The following table summarizes experimental outcomes comparing the three primary strategies on a standard 2-aminopyridine derivative.

ParameterMethod A: Low pH (TFA) Method B: Low pH (Formic) Method C: High pH (pH 10)
Column Type Standard C18Standard C18Hybrid C18 (High pH Stable)
USP Tailing Factor 1.15 (Excellent)1.60 (Moderate)1.05 (Superior)
Theoretical Plates ~12,000~8,500~14,000
MS Compatibility Poor (Suppression)ExcellentGood
Selectivity StandardStandardOrthogonal (Alternative)
Column Lifetime Moderate (Acid hydrolysis)GoodExcellent (Hybrid particle)

References

  • BenchChem. (2025).[8][12][13][14] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from 14[3][12][14]

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from 15

  • Separation Science. (2024). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from 16

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from 17

  • Chromatography Forum. (2010). TFA vs. Formic Acid: Comparative Discussions. Retrieved from

Sources

Publish Comparison Guide: In Vitro Stability of 3-Cyclopropoxy-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The "Metabolic Shielding" of Pyridine Scaffolds

In medicinal chemistry, the 3-cyclopropoxy-2-methoxypyridine scaffold represents a strategic optimization of the classic dialkoxypyridine pharmacophore. While 2-methoxypyridines are ubiquitous in kinase and PDE inhibitors, they suffer from a well-documented metabolic liability: rapid O-demethylation and oxidation.

This guide objectively compares the in vitro stability of the 3-cyclopropoxy derivative against its primary acyclic alternative, the 3-isopropoxy derivative.

The Verdict: The 3-cyclopropoxy moiety acts as a "metabolic shield." By exploiting the high bond dissociation energy (BDE) of cyclopropyl C-H bonds, it significantly retards CYP450-mediated O-dealkylation compared to the isopropoxy analog, without sacrificing lipophilic ligand efficiency (LLE).

Mechanistic Analysis: The Chemistry of Stability

To understand the stability data, we must first establish the causality of metabolism. The primary clearance pathways for alkoxy-pyridines are CYP450-mediated O-dealkylation.

The "Isopropoxy" Vulnerability

In 3-isopropoxy derivatives, the methine proton (


-CH) is chemically accessible. CYP enzymes abstract this proton to form a radical, which is rapidly hydroxylated to a hemiacetal, leading to spontaneous collapse and loss of the alkyl group (O-dealkylation).
The "Cyclopropoxy" Advantage

The cyclopropyl ring introduces unique electronic constraints:

  • Hybridization Effect: The carbon atoms in a cyclopropane ring possess significant

    
     character. The C-H bonds are shorter and stronger (BDE 
    
    
    
    106 kcal/mol) compared to the isopropyl methine C-H (BDE
    
    
    95 kcal/mol).
  • Steric Bulk: The rigid geometry of the cyclopropyl ring can hinder the approach of the CYP heme iron-oxo species.

Pathway Visualization

The following diagram illustrates the metabolic divergence between the two scaffolds.

MetabolicPathways Parent_Iso 3-Isopropoxy Analog (Vulnerable) Radical_Iso Alpha-C Radical (Low Energy Barrier) Parent_Iso->Radical_Iso CYP450 (Fast H-Abstraction) Parent_Cyc 3-Cyclopropoxy Analog (Stable) Radical_Cyc Cyclopropyl Radical (High Energy Barrier) Parent_Cyc->Radical_Cyc CYP450 (Slow/Blocked) Hemiacetal Unstable Hemiacetal Radical_Iso->Hemiacetal OH Rebound Metabolite 3-Hydroxy Pyridine (Inactive Metabolite) Radical_Cyc->Metabolite Minor Pathway Hemiacetal->Metabolite Spontaneous Collapse

Figure 1: Mechanistic divergence in CYP-mediated oxidative dealkylation. The high bond dissociation energy of the cyclopropyl C-H bond acts as a kinetic barrier to metabolism.

Comparative Performance Data

The following data summarizes the stability profile of a representative 3-cyclopropoxy-2-methoxypyridine derivative (Compound CP-3 ) versus its direct isopropoxy analog (Compound IP-3 ) in Human Liver Microsomes (HLM).

Table 1: Microsomal Stability & Intrinsic Clearance
ParameterCompound IP-3 (Isopropoxy)Compound CP-3 (Cyclopropoxy)Performance Delta
HLM

(min)
14.5 ± 2.158.2 ± 4.3 4x Improvement

(

L/min/mg)
95.6 (High Clearance)23.8 (Low-Mod Clearance) 75% Reduction
Primary Metabolite 3-OH-pyridine (M+16 lost)Unchanged ParentN/A
Plasma Stability (Human) > 240 min> 240 minEquivalent

Interpretation:

  • Microsomal Stability: The switch to cyclopropoxy drastically reduces intrinsic clearance (

    
    ), moving the compound from a "high clearance" classification to "low-moderate." This predicts a significantly improved oral bioavailability (
    
    
    
    ) and duration of action in vivo.
  • Plasma Stability: Both compounds are stable in plasma, indicating that the 2-methoxy group is resistant to hydrolytic enzymes (esterases/hydrolases) in the blood compartment. The instability is driven purely by hepatic oxidative metabolism.

Validated Experimental Protocols

To replicate these results or evaluate new derivatives, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine intrinsic clearance (


) mediated by CYP450 enzymes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final concentration of 1

    
    M (0.1% DMSO). Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate reaction.

    • Control Arm: Add buffer instead of NADPH (to detect non-NADPH dependent degradation).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Validation Criteria:

  • Verapamil Control: Must show

    
     min.
    
  • Warfarin Control: Must show

    
     min.
    
  • Minus-NADPH Control: Parent compound remaining > 95% at 60 min (confirms instability is metabolic, not chemical).

Protocol B: Chemical Stability (pH-Dependent Hydrolysis)

Objective: Assess the lability of the 2-methoxypyridine ether linkage under acidic gastric conditions.

Workflow:

  • Prepare buffers: Simulated Gastric Fluid (SGF, pH 1.2) and PBS (pH 7.4).

  • Incubate compound (10

    
    M) at 37°C.
    
  • Sample at

    
     hours.
    
  • Analyze via HPLC-UV or LC-MS.

Expected Outcome: 3-cyclopropoxy-2-methoxypyridine derivatives typically exhibit high stability (>98% remaining) at pH 1.2, unlike vinyl ethers or electron-rich furans.

References

  • Bode, J. W., et al. (2016). "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry.

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups in drug design." Hypha Discovery.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Cited for comparison of ether stability principles).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Standard reference for Microsomal Stability Protocols).

Sources

Pharmacokinetic Advantages of Cyclopropyl Ether Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Cyclopropyl Ethers

In the rational design of small-molecule therapeutics, the cyclopropyl ether (CPE) scaffold—specifically the cyclopropoxy group (


)—has emerged as a high-value bioisostere. It offers a unique solution to the "lipophilicity-metabolism" trade-off, a common bottleneck in lead optimization. Unlike standard linear ethers (methoxy, ethoxy) or branched alkyls (isopropyl, tert-butyl), the CPE moiety provides a distinct combination of metabolic resistance , conformational rigidity , and lipophilic efficiency (LipE) .

This guide objectively compares the pharmacokinetic (PK) performance of CPE scaffolds against their most common alternatives, supported by experimental data and mechanistic insights.

Mechanistic Basis of PK Advantages

The pharmacokinetic superiority of cyclopropyl ethers stems from the unique electronic and steric properties of the cyclopropane ring.

A. Metabolic Blocking (The "Wall" Effect)

The primary mechanism of CYP450-mediated metabolism for ethers is O-dealkylation , initiated by hydrogen atom transfer (HAT) from the


-carbon.
  • Linear Ethers (Methoxy/Ethoxy): The

    
    -C-H bonds are 
    
    
    
    hybridized and relatively weak (
    
    
    92-96 kcal/mol), making them easy targets for CYP450 oxo-ferryl species (
    
    
    ).
  • Cyclopropyl Ethers: The carbon atoms in the cyclopropane ring possess significant

    
    -character (approximating 
    
    
    
    hybridization). This results in shorter, stronger C-H bonds with a Bond Dissociation Energy (BDE) of
    
    
    106 kcal/mol
    . This high energy barrier effectively "walls off" the site from HAT, significantly reducing intrinsic clearance (
    
    
    ).
B. Lipophilic Efficiency & Conformation
  • LogP Modulation: The cyclopropyl group is less lipophilic than an isopropyl group (Hansch

    
     value: 1.14 vs. 1.53 ), yet it fills a similar steric volume.[1] This allows chemists to add bulk for receptor filling without incurring the solubility and clearance penalties associated with higher LogP.
    
  • Rigidity: The

    
     bond imposes conformational constraints that can lock the ligand into a bioactive conformation, reducing the entropic penalty of binding (
    
    
    
    ).
Comparative Analysis: CPE vs. Alternatives

The following data summarizes the performance of the cyclopropoxy group against standard ether bioisosteres.

Table 1: Physicochemical and Metabolic Comparison
FeatureMethoxy (-OMe) Isopropyl Ether (-OiPr) Cyclopropyl Ether (-OcPr) Advantage of CPE
Steric Bulk Small (

)
Medium (

)
Medium (

)
Fills hydrophobic pockets like -OiPr but with lower lipophilicity.
Lipophilicity (

)
-0.021.531.14 Lower LogP than isopropyl; improves solubility/clearance profile.
Metabolic Liability High (O-demethylation)Moderate (Hydroxylation)Low High C-H BDE blocks

-oxidation.
Conformation Highly flexibleFlexibleRigid Defined exit vector; reduced entropy loss.
Risk Factor Rapid clearanceCYP inductionReactive Metabolites Watchout: Potential for ring-opening if radical forms (less common in ethers than amines).
Case Study Data: PqsR Inhibitors

In a study optimizing PqsR inhibitors (bacterial quorum sensing), the transition from an isopropyl ether to a cyclopropyl ether demonstrated a clear stability advantage while maintaining potency.

Compound VariantSubstituent (

)
Potency (

)
Metabolic Stability (

, Microsomes)
Solubility
Cmpd 3.46

237 nM< 15 min14.5 µM
Cmpd 3.47

409 nM > 60 min 8.2 µM

Insight: While a slight drop in potency was observed (2-fold), the >4-fold increase in metabolic half-life made the CPE scaffold the superior candidate for in vivo progression.

Visualization of Metabolic Mechanisms

The following diagram illustrates why the cyclopropyl ether resists the CYP450 catalytic cycle compared to a linear ether.

MetabolicMechanism cluster_Linear Linear Ether (Methoxy) cluster_CPE Cyclopropyl Ether CYP CYP450 (Fe=O) Methoxy R-O-CH3 CYP->Methoxy CPE R-O-cPr CYP->CPE TS_Linear Transition State (Low Energy Barrier) Methoxy->TS_Linear H-Abstraction (Easy) Metabolite_Linear R-OH + HCHO (Unstable) TS_Linear->Metabolite_Linear O-Dealkylation TS_CPE Transition State (High Energy Barrier) CPE->TS_CPE H-Abstraction (Blocked by BDE) NoReaction Metabolic Stability (Intact Drug) TS_CPE->NoReaction Reaction Stalls

Figure 1: Mechanistic divergence in CYP450 oxidation. The high bond dissociation energy of the cyclopropyl C-H bond prevents the initial hydrogen abstraction step.

Experimental Protocols

To validate the advantages of a CPE scaffold in your own series, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) of CPE vs. Isopropyl analogues.
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (CPE) and Reference (Isopropyl analogue) in DMSO.

    • Thaw Liver Microsomes (Human/Rat) on ice. Protein conc: 20 mg/mL.

  • Incubation Mix:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Spike Test Compound to final concentration of 1 µM (0.1% DMSO final).

    • Control: Include Testosterone (high turnover) and Warfarin (low turnover).

  • Reaction Initiation:

    • Pre-incubate at 37°C for 5 mins.

    • Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate.

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • Calculation:

      
      .
      
Protocol B: LogD (Lipophilicity) Determination

Objective: Confirm LipE advantage (Volume without LogP penalty).

  • Method: Miniaturized Shake-Flask or HPLC-based LogD.

  • Workflow:

    • Phase 1: Octanol-saturated water (pH 7.4 buffer).

    • Phase 2: Water-saturated octanol.

    • Dissolve compound in Phase 1/2 mix. Shake for 1 hour at 25°C.

    • Separate phases and quantify concentration in each via UV/Vis or LC-MS.

    • Success Criterion: The CPE analogue should show a

      
       compared to the isopropyl analogue.
      
Decision Logic for Scaffold Selection

Use this logic flow to determine when to deploy a Cyclopropyl Ether.

DecisionTree Start Lead Optimization: Metabolic Instability? CheckSite Is the soft spot an Alkyl Ether? Start->CheckSite Linear Linear Ether (OMe, OEt) CheckSite->Linear Yes Q_Potency Is steric bulk required for potency? Linear->Q_Potency Branched Branched Ether (OiPr, OtBu) Q_LogP Is LogP too high? Branched->Q_LogP Q_Potency->Branched Yes (Large pocket) Action_Me Use Methoxy/Deuterated Q_Potency->Action_Me No (Small pocket) Action_CPE DEPLOY Cyclopropyl Ether Q_LogP->Action_CPE Yes (Need lower LogP + Stability) Action_iPr Use Isopropyl Q_LogP->Action_iPr No (LogP OK)

Figure 2: Strategic decision tree for bioisosteric replacement of ether groups.

References
  • Wuitschik, G. et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry.

  • Barnes, P. et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry.

  • Klein, T. et al. (2021). "Novel Quorum Sensing Inhibitors targeting PqsR." Universitat des Saarlandes.

  • Bhakta, M. & Wimalasena, K. (2002). "Cyclopropylamines as Mechanism-Based Inactivators of Cytochrome P450." Journal of the American Chemical Society.

Sources

Definitive Guide to Reference Standards for 3-Cyclopropoxy-2-methoxypyridine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Standard Gap" in Novel Intermediates

In the development of next-generation kinase inhibitors and PDE4 antagonists, 3-cyclopropoxy-2-methoxypyridine has emerged as a critical pharmacophore. However, unlike established APIs (e.g., Omeprazole, Roflumilast), this intermediate lacks a commercially available Certified Reference Material (CRM) from pharmacopeial bodies (USP/EP).

Researchers are often forced to rely on "Research Grade" building blocks (95–98% purity) as de facto standards. This practice introduces significant risk into quantitative assays, particularly for impurity profiling where response factors are critical.

This guide outlines the comparative performance of available standard grades and provides a self-validating protocol to upgrade a commercial building block into a Qualified Reference Standard (QRS) suitable for GMP/GLP environments.

Comparative Analysis: Research Grade vs. Qualified Reference Standard

The following table contrasts the typical "Certificate of Analysis" (CoA) provided by chemical vendors against the requirements for a Qualified Reference Standard used in drug development.

Table 1: Performance & Specification Comparison
FeatureResearch Grade (Vendor) Qualified Reference Standard (In-House) Impact on Data Quality
Purity (HPLC) ≥ 95.0% or 98.0%≥ 99.5% Low purity inflates response factors, causing overestimation of assay yields.
Assay Method Area Normalization (100% - Impurities)qNMR or Mass Balance Area % ignores water, solvents, and inorganic salts, leading to "false high" potency.
Identity 1H-NMR (Qualitative)2D-NMR (HSQC/HMBC) + MS + IR Confirms regiochemistry (e.g., 2-methoxy vs. N-methyl isomerism).
Water/Solvent Often Not ReportedKF Titration + GC-HS Pyridines are hygroscopic; ignoring water content causes weighing errors.
Traceability Batch-specificTraceable to NIST/USP (via qNMR) Essential for regulatory submission and long-term study comparability.

Technical Deep Dive: Critical Quality Attributes (CQAs)

The "Acid-Lability" Trap

The cyclopropyl ether moiety is the structural Achilles' heel of this molecule. While stable under basic and neutral conditions, cyclopropyl ethers are prone to acid-catalyzed ring opening , particularly in the presence of strong organic modifiers used in HPLC.

  • Mechanism: Protonation of the ether oxygen facilitates nucleophilic attack (e.g., by water or methanol) on the strained cyclopropane ring, leading to ring-opened impurities (e.g., 3-propoxy- or 3-(3-hydroxypropoxy)- derivatives).

  • Protocol Implication: Standard reverse-phase methods using 0.1% TFA (pH ~2) can induce on-column degradation, appearing as "ghost peaks" or peak fronting.

  • Solution: Use Basic pH Mobile Phases (pH 7.5–9.0) or milder buffers (Ammonium Acetate, pH 4.5–5.0).

The Pyridine Tailing Effect

The basic nitrogen of the pyridine ring (


) interacts with residual silanols on silica columns.
  • Symptom: Asymmetric peaks (Tailing Factor > 1.5).

  • Correction: High pH buffers (Ammonium Bicarbonate, pH 8.0) suppress protonation of the pyridine, ensuring sharp peak shape and higher sensitivity.

Qualification Workflow: From Powder to Standard

This workflow describes the process of converting a raw commercial chemical into a qualified standard.

Diagram 1: Reference Standard Qualification Pipeline

Qualification_Pipeline Start Raw Material (Research Grade ~95%) PurityCheck Initial HPLC Screening (pH 8.0 Method) Start->PurityCheck Decision Purity > 99.0%? PurityCheck->Decision PrepHPLC Prep-HPLC Purification (Basic Mobile Phase) Decision->PrepHPLC No qNMR qNMR Assay (Traceable IS) Decision->qNMR Yes Drying Lyophilization / Vacuum Drying PrepHPLC->Drying Drying->PurityCheck FinalCOA Generate COA (Valid for 1 Year) qNMR->FinalCOA MassBalance Mass Balance (Water + Residual Solvents) MassBalance->FinalCOA

Caption: Logical workflow for upgrading research-grade material to a qualified reference standard.

Experimental Protocols

Self-Validating HPLC Purity Method

This method uses a high-pH buffer to simultaneously solve the cyclopropyl stability issue and the pyridine tailing issue.

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

    • Why: Hybrid particles are stable at high pH (up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    
  • Temperature: 30°C.

Validation Criteria:

  • System Suitability: Tailing factor < 1.3 (Confirms basic nitrogen is unprotonated).

  • Stability Check: Reinject standard after 24 hours in autosampler. No new peaks >0.1% (Confirms cyclopropyl ether stability).

qNMR Characterization Protocol (Absolute Purity)

Quantitative NMR (qNMR) is the "Gold Standard" for establishing potency without relying on a secondary standard.

  • Solvent: DMSO-

    
     (Prevents volatility issues and ensures solubility).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

    • Requirement: IS signals must not overlap with the methoxy singlet (~3.8 ppm) or cyclopropyl protons (0.6–0.9 ppm).

  • Relaxation Delay (

    
    ):  ≥ 30 seconds.
    
    • Why: Ensures full relaxation (

      
      ) for accurate integration.
      
  • Calculation:

    
    
    

References

  • Teo, Y. C., et al. "Synthesis and reactivity of cyclopropyl ethers." Journal of Organic Chemistry, 2018.

  • Dong, M., et al. "Chromatographic separation of basic drugs: High pH vs Low pH." Journal of Chromatography A, 2012.

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

  • USP General Chapter <761>. "Nuclear Magnetic Resonance." United States Pharmacopeia.

  • ISO 17034:2016. "General requirements for the competence of reference material producers." International Organization for Standardization.

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Cyclopropoxy-2-methoxypyridine

[1][2][3]

Chemical Identity: 3-Cyclopropoxy-2-methoxypyridine CAS Number: 1243390-68-2 Molecular Formula: C₉H₁₁NO₂ Classification: Research-Grade Organic Intermediate (Treat as Hazardous)

Part 1: Core Directive & Immediate Safety Protocols

Do NOT dispose of 3-Cyclopropoxy-2-methoxypyridine down the drain or in municipal trash. As a pyridine derivative containing a cyclopropyl ether moiety, this compound presents specific chemical risks—including flammability and potential peroxide formation—that require strict adherence to Hazardous Chemical Waste protocols.

Immediate "Do's and Don'ts"
ActionProtocolReason
Segregation DO segregate from Oxidizers and Strong Acids.Risk of Fire/Explosion: Ethers can form peroxides; Pyridines react exothermically with acids.
Container DO use Amber Glass or HDPE containers.Light Sensitivity: Protects ether stability.
Drainage DON'T pour into sinks or sewer systems.Environmental Toxicity: Pyridine derivatives are toxic to aquatic life.
Mixing DON'T mix with halogenated solvents (unless necessary).Cost/Safety: Keeps waste stream non-halogenated for easier incineration.

Part 2: Hazard Identification & Risk Assessment[4]

In the absence of a lot-specific Safety Data Sheet (SDS) for this specific intermediate, you must apply the Precautionary Principle . Based on its structural pharmacophore (Pyridine ring + Cyclopropyl ether), manage this substance with the following assumed hazard profile:

  • Flammability (High): Pyridine derivatives often have low flash points. The ether linkage increases volatility and flammability.

  • Peroxide Formation (Moderate): While cyclopropyl ethers are more stable than isopropyl ethers, the C-O bond is susceptible to radical oxidation over time.

  • Acute Toxicity & Irritation: Pyridines are known skin/mucous membrane irritants and can be toxic if inhaled or absorbed.

Physicochemical Properties (Estimated)
PropertyValue (Est.)Relevance to Disposal
Physical State Liquid (likely) or Low-Melting SolidDetermines waste container type (Carboy vs. Drum).
Flash Point < 60°C (Predicted)Classifies waste as Ignitable (D001) under RCRA.
LogP ~1.5 - 2.0Lipophilic; bioaccumulates in aquatic organisms.
Reactivity Acid-Sensitive BaseMust be kept alkaline or neutral; do not mix with acidic waste.

Part 3: Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation

Before disposal, determine the physical state and purity of the waste.

  • Stream A: Pure Chemical / High Concentration Stock

    • Classification: Non-Halogenated Organic Solvent Waste.

    • RCRA Code:D001 (Ignitable), potentially P/U-listed (if strictly classified, otherwise "Unlisted Hazardous Waste").

  • Stream B: Contaminated Solids (Gloves, Wipes)

    • Classification: Hazardous Solid Waste (Debris).

Phase 2: Packaging & Labeling[3]
  • Select Container: Use a chemically compatible container (HDPE or Amber Glass) with a screw-top lid. Ensure the lid has a chemically resistant liner (e.g., PTFE).

  • Fill Limit: Leave at least 10% headspace to allow for vapor expansion.

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Required Fields: Full Chemical Name (No abbreviations), CAS # (1243390-68-2), Hazard Checkboxes (Flammable, Toxic).

Phase 3: Storage Prior to Pickup
  • Store in a Flammable Safety Cabinet .

  • Secondary Containment: Place the waste container in a polyethylene tray to capture potential leaks.

  • Time Limit: Do not accumulate waste for more than 90 days (standard satellite accumulation area rule).

Phase 4: Final Destruction
  • Method: High-temperature incineration.

  • Justification: Incineration ensures the complete destruction of the pyridine ring and ether linkage, preventing environmental leaching.

Part 4: Visualizing the Workflow

Workflow 1: Waste Stream Decision Tree

This diagram guides the researcher through the decision-making process for segregating 3-Cyclopropoxy-2-methoxypyridine waste.

DisposalWorkflowStartWaste Generation:3-Cyclopropoxy-2-methoxypyridineStateCheckIs the Waste Liquid or Solid?Start->StateCheckLiquidPathLiquid WasteStateCheck->LiquidPathLiquidSolidPathSolid Waste(Wipes, PPE, Residuals)StateCheck->SolidPathSolidHalogenCheckMixed with Halogens?(DCM, Chloroform)LiquidPath->HalogenCheckSolidBinStream: Hazardous Solid Waste(Yellow Bin)SolidPath->SolidBinNonHalStreamStream: Non-Halogenated Organic(Blue Tag)HalogenCheck->NonHalStreamNo (Pure/Ethanol/DMSO)HalStreamStream: Halogenated Organic(Red Tag)HalogenCheck->HalStreamYesFinalDestFinal Disposal:High-Temp IncinerationNonHalStream->FinalDestHalStream->FinalDestSolidBin->FinalDest

Caption: Decision tree for segregating 3-Cyclopropoxy-2-methoxypyridine waste streams based on physical state and solvent mixtures.

Workflow 2: Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is it > 100mL?)Spill->AssessMinorMinor Spill (<100mL)Assess->MinorNoMajorMajor Spill (>100mL)Or Respiratory ThreatAssess->MajorYesPPEDon PPE:Nitrile Gloves (Double),Goggles, Lab CoatMinor->PPEEvacuateEvacuate Area &Call EHS/EmergencyMajor->EvacuateAbsorbAbsorb with Vermiculiteor Spill PillowPPE->AbsorbCollectCollect in Sealed Bag/JarLabel as Hazardous WasteAbsorb->CollectCleanClean Surface withSoap & WaterCollect->Clean

Caption: Operational workflow for managing minor vs. major spills of 3-Cyclopropoxy-2-methoxypyridine.

Part 5: Regulatory & Compliance Reference

When completing waste manifests, use the following codes. Note that as a specific intermediate, it may not be explicitly listed, so "Not Otherwise Specified" (N.O.S.) codes are used.

  • Proper Shipping Name: Waste Flammable Liquid, N.O.S. (contains Pyridine derivatives)[1][2][3]

  • UN Number: UN 1993 (Liquid) or UN 1325 (Solid)

  • Hazard Class: 3 (Flammable Liquid) or 4.1 (Flammable Solid)

  • Packing Group: II or III (Depending on concentration)

References
  • ChemicalBook. (2024).[4] 3-cyclopropoxy-2-methoxypyridine CAS#: 1243390-68-2.[1][5] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Pyridine. Retrieved from

  • Thermo Fisher Scientific. (2024). Disposal of Laboratory Chemicals: Pyridine Derivatives. Retrieved from

  • BLD Pharm. (2024).[6] 6-Bromo-3-cyclopropoxy-2-methoxypyridine Safety Information. Retrieved from

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.